withanoside IV
Description
This compound has been reported in Withania somnifera with data available.
a withanolide glycoside from Ashwagantha (root of Withania somnifera), an Ayurvedic medicine; improves hindlimb function by facilitating axonal growth and increase in peripheral nervous system myelin level after spinal cord injury
Properties
IUPAC Name |
(2R)-2-[(1S)-1-[(1S,3R,8S,9S,10R,13S,14S,17R)-1-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H62O15/c1-17-11-26(53-36(50)22(17)14-41)18(2)23-7-8-24-21-6-5-19-12-20(13-29(43)40(19,4)25(21)9-10-39(23,24)3)52-38-35(49)33(47)31(45)28(55-38)16-51-37-34(48)32(46)30(44)27(15-42)54-37/h5,18,20-21,23-35,37-38,41-49H,6-16H2,1-4H3/t18-,20+,21-,23+,24-,25-,26+,27+,28+,29-,30+,31+,32-,33-,34+,35+,37+,38+,39+,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQQGHSDHGOYRH-IFUSOADVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC=C5C4(C(CC(C5)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@H](C[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H62O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746874 | |
| Record name | (1alpha,3beta,22R)-1,26-Dihydroxy-27-oxo-22,27-epoxyergosta-5,24-dien-3-yl 6-O-beta-D-glucopyranosyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
782.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362472-81-9 | |
| Record name | Withanoside IV | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0362472819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1alpha,3beta,22R)-1,26-Dihydroxy-27-oxo-22,27-epoxyergosta-5,24-dien-3-yl 6-O-beta-D-glucopyranosyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WITHANOSIDE IV | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/156GUP486T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Withanoside IV: A Comprehensive Technical Guide to its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withanoside IV is a prominent steroidal lactone glycoside isolated from the roots of Withania somnifera, a plant revered in Ayurvedic medicine for its wide-ranging therapeutic properties. This technical guide provides an in-depth overview of the current scientific understanding of the biological activities of this compound, with a focus on its neuroprotective, anti-inflammatory, immunomodulatory, anti-cancer, and metabolic effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics. While significant research has illuminated the neuroprotective potential of this compound, its activity in other therapeutic areas is an emerging field of investigation, with much of the current data derived from studies on whole extracts of Withania somnifera or other related withanolides.
Neuroprotective Activity
The most extensively studied biological activity of this compound is its neuroprotective effect, particularly in the context of neurodegenerative diseases like Alzheimer's disease.
Quantitative Data
| Model System | Compound/Metabolite | Concentration/Dose | Observed Effect | Reference |
| Aβ(25-35)-injected mice | This compound | 10 µmol/kg/day (oral) | Significantly improved memory deficits; Prevented loss of axons, dendrites, and synapses. | [1][2] |
| Aβ(25-35)-damaged rat cortical neurons | Sominone (metabolite) | 1 µM | Induced axonal and dendritic regeneration and synaptic reconstruction. | [1][2] |
| Human neuroblastoma SH-SY5Y cells | This compound | 1 µM | Showed significant neurite outgrowth activity. |
Experimental Protocols
In Vivo Model of Alzheimer's Disease: .[1][2]
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Animal Model: Male ddY mice.
-
Induction of Neurodegeneration: Intracerebroventricular (i.c.v.) injection of amyloid-beta (Aβ) peptide (25-35).
-
Treatment: Oral administration of this compound (10 µmol/kg/day).
-
Behavioral Assessment: Maze learning tasks to evaluate memory function.
-
Histological Analysis: Immunohistochemistry to assess axonal, dendritic, and synaptic densities in the brain.
Neurite Outgrowth Assay: .[2]
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Conditions: Cells are maintained in a suitable growth medium and then differentiated to induce a neuronal phenotype.
-
Treatment: Incubation with this compound at a concentration of 1 µM.
-
Analysis: Morphological assessment of neurite extension and branching using microscopy and image analysis software. The expression of neuronal markers can be quantified by immunofluorescence or Western blotting.
Signaling Pathways
The neuroprotective effects of this compound and its metabolite, sominone, are believed to be mediated through the reconstruction of neuronal networks. This involves the promotion of neurite outgrowth, including both axonal and dendritic regeneration, and the reconstruction of synapses.
References
- 1. Phytoconstituents of Withania somnifera unveiled Ashwagandhanolide as a potential drug targeting breast cancer: Investigations through computational, molecular docking and conceptual DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and its active metabolite, sominone, attenuate Abeta(25-35)-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Withanoside IV: A Technical Guide to its Discovery, Isolation, and Characterization from Withania somnifera
For Researchers, Scientists, and Drug Development Professionals
Abstract
Withanoside IV, a prominent steroidal lactone glycoside isolated from the roots of Withania somnifera (Ashwagandha), has garnered significant scientific interest for its potential therapeutic properties, particularly in the realm of neuroprotection. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details comprehensive experimental protocols for its extraction, purification, and quantification. Furthermore, this document summarizes key quantitative data and presents spectroscopic information critical for its identification. Finally, a proposed signaling pathway for its neuroprotective effects is illustrated to provide a deeper understanding of its mechanism of action.
Introduction
Withania somnifera, commonly known as Ashwagandha, is a cornerstone of traditional Ayurvedic medicine. Its roots are a rich source of a diverse group of C-28 steroidal lactones known as withanolides. Among these, the glycosylated forms, or withanosides, are of particular interest due to their unique pharmacological profiles. This compound was first isolated and its structure elucidated as part of broader investigations into the chemical constituents of Withania somnifera roots.[1] It is structurally characterized by an aglycone moiety, sominone, attached to a disaccharide chain.
This document serves as a comprehensive resource for researchers and drug development professionals, offering detailed methodologies and critical data for the study of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₄₀H₆₂O₁₅ | [1] |
| Molecular Weight | 782.91 g/mol | [1] |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in methanol and ethanol | - |
Experimental Protocols
Extraction from Withania somnifera Roots
The following protocol outlines a common method for the extraction of this compound from dried Withania somnifera root powder.
Materials:
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Dried and powdered roots of Withania somnifera
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Methanol (MeOH) or 70% Methanol in water
-
Hexane
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Ethyl acetate (EtOAc)
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n-Butanol (n-BuOH)
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Rotary evaporator
-
Filter paper
Procedure:
-
Macerate the powdered root material (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 24 hours.
-
Filter the extract and repeat the maceration process with fresh methanol two more times.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
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Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with hexane, ethyl acetate, and n-butanol.
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The n-butanol fraction is typically enriched with withanoside glycosides, including this compound. Concentrate the n-butanol fraction to dryness.
Isolation and Purification by Column Chromatography
Further purification of this compound from the enriched n-butanol extract is achieved through column chromatography.
Materials:
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Silica gel (60-120 mesh) for column chromatography
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Glass column
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Solvent system: Chloroform (CHCl₃) and Methanol (MeOH) gradient
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Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
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Vanillin-sulfuric acid or Anisaldehyde-sulfuric acid spray reagent for visualization
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in chloroform.
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Adsorb the dried n-butanol extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the percentage of methanol.
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Collect fractions of the eluate and monitor the separation using TLC.
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For TLC analysis, use a mobile phase such as chloroform:methanol (9:1 v/v). Visualize the spots by spraying with vanillin-sulfuric acid or anisaldehyde-sulfuric acid reagent and heating.
-
Pool the fractions containing this compound based on the TLC profile.
-
Repeat the column chromatography on the pooled fractions with a shallower gradient for finer purification if necessary.
-
Concentrate the purified fractions to obtain isolated this compound.
Experimental Workflow for Extraction and Isolation of this compound
References
Pharmacological Profile of Withanoside IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Withanoside IV, a prominent steroidal lactone glycoside isolated from the roots of Withania somnifera (Ashwagandha), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its neuroprotective, anti-inflammatory, and anticancer properties. It details the compound's pharmacokinetics, mechanism of action, and summarizes key preclinical findings. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, providing a foundation for further investigation into the therapeutic potential of this compound.
Introduction
Withania somnifera, commonly known as Ashwagandha, is a cornerstone of traditional Ayurvedic medicine, revered for its adaptogenic and rejuvenating properties. This compound is one of its primary bioactive constituents, contributing significantly to its therapeutic effects. Structurally, it is a glycoside of an ergostane-type steroid, which upon oral administration, is metabolized to its active aglycone metabolite, sominone. This guide delves into the pharmacological characteristics of this compound, presenting quantitative data, experimental methodologies, and visual representations of its molecular interactions and experimental workflows.
Pharmacokinetics
This compound exhibits rapid absorption upon oral administration, with its pharmacokinetic profile characterized in both rodent and human studies. It is important to note that this compound itself has low systemic bioavailability and is considered a prodrug, as it is readily converted to its active metabolite, sominone.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound from preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Rodents (Oral Administration)
| Species | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Reference |
| Rat (Sprague Dawley) | 500 mg/kg (WSE) | 13.833 ± 3.727 | 0.750 ± 0.000 | 1.101 ± 0.272 | [1][2] |
WSE: Withania somnifera Extract
Table 2: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)
| Study Population | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Reference |
| Healthy Volunteers | 400 mg (WS root extract) | 0.472 - 4.468 | 1.000 - 1.416 | 1.696 - 4.377 | |
| Healthy Volunteers | 185 mg total withanolides (WS-35 extract) | 0.64 - 7.23 | - | - | [3][4] |
WS: Withania somnifera
Experimental Protocol: Pharmacokinetic Study in Rats
This protocol outlines a typical method for assessing the pharmacokinetics of this compound in a rat model following oral administration of a Withania somnifera extract.
Animals: Male Sprague Dawley rats.
Housing: Standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Free access to food and water.
Drug Administration:
-
Fast the rats overnight prior to dosing.
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Administer a single oral dose of Withania somnifera root extract (e.g., 500 mg/kg) via oral gavage.
Blood Sampling:
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Collect blood samples from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 0.75, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into heparinized tubes.
-
Centrifuge the blood samples to separate plasma.
-
Store the plasma samples at -80°C until analysis.
Bioanalytical Method (UHPLC-MS/MS):
-
Sample Preparation: Perform protein precipitation or liquid-liquid extraction to extract this compound and an internal standard from the plasma samples.
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases (e.g., acetonitrile and water with formic acid).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific parent-to-daughter ion transitions for this compound and the internal standard.
-
Quantification: Construct a calibration curve using known concentrations of this compound to quantify its concentration in the plasma samples.
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2 from the plasma concentration-time data.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties, primarily attributed to its active metabolite, sominone. Its effects have been extensively studied in the context of Alzheimer's disease and general neuronal health.
Mechanism of Action: Neurite Outgrowth and Neuroregeneration
This compound promotes neurite outgrowth, including both axonal and dendritic regeneration, and synaptic reconstruction.[5] This activity is crucial for neuronal repair and the maintenance of neural circuits. The primary mechanism for this effect is mediated by its metabolite, sominone.
Sominone and the RET Signaling Pathway: Sominone has been shown to activate the RET (Rearranged during Transfection) receptor tyrosine kinase pathway .[6][7] This activation is independent of the glial cell line-derived neurotrophic factor (GDNF), a known ligand for RET. Phosphorylation of RET by sominone initiates a downstream signaling cascade that promotes neuronal survival and plasticity, leading to enhanced neurite outgrowth and improved memory function.
Preclinical Evidence in Alzheimer's Disease Models
Oral administration of this compound has been shown to significantly improve memory deficits in mouse models of Alzheimer's disease induced by amyloid-beta (Aβ) peptide injection.[5] It prevents the loss of axons, dendrites, and synapses associated with Aβ toxicity.
Table 3: Efficacy of this compound in an Aβ(25-35)-Induced Alzheimer's Disease Mouse Model
| Parameter | Treatment Group | Outcome | Reference |
| Memory Deficit | This compound (10 µmol/kg/day, oral) | Significant improvement in memory | [5] |
| Neuronal Integrity | This compound (10 µmol/kg/day, oral) | Prevention of axon, dendrite, and synapse loss | [5] |
| Neurite Regeneration (in vitro) | Sominone (1 µM) | Significant axonal and dendritic regeneration | [5] |
Experimental Protocol: Aβ(25-35)-Induced Alzheimer's Disease Model in Mice
This protocol describes the induction of an Alzheimer's-like pathology in mice using the neurotoxic fragment of amyloid-beta.
Animals: Male C57BL/6 mice.
Aβ(25-35) Preparation:
-
Dissolve Aβ(25-35) peptide in sterile saline.
-
Aggregate the peptide by incubating it at 37°C for several days.
Surgical Procedure (Intracerebroventricular Injection):
-
Anesthetize the mice (e.g., with isoflurane or a ketamine/xylazine cocktail).
-
Place the mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the lateral ventricle using stereotaxic coordinates (e.g., AP: -0.2 mm, ML: ±1.0 mm, DV: -2.5 mm from bregma).
-
Slowly inject the aggregated Aβ(25-35) solution (e.g., 25 nmol in 3 µL) into the ventricle using a Hamilton syringe.
-
Suture the scalp incision.
-
Allow the mice to recover with appropriate post-operative care.
Drug Administration:
-
Begin oral administration of this compound (e.g., 10 µmol/kg/day) or vehicle control daily for a specified period (e.g., 21 days).
Behavioral Testing:
-
Assess learning and memory using behavioral tests such as the Morris water maze or Y-maze.
Histological and Biochemical Analysis:
-
At the end of the treatment period, sacrifice the mice and perfuse with saline followed by paraformaldehyde.
-
Collect brain tissue for immunohistochemical analysis of neuronal markers (e.g., MAP2 for dendrites, synaptophysin for synapses) and Aβ deposition.
-
Homogenize brain tissue for biochemical assays (e.g., ELISA for cytokine levels, Western blot for protein expression).
Experimental Protocol: Neurite Outgrowth Assay
This in vitro assay is used to assess the neuritogenic potential of compounds like sominone.
Cell Line: Human neuroblastoma cell line SH-SY5Y or primary cortical neurons.
Cell Culture:
-
Culture cells in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
For differentiation of SH-SY5Y cells, reduce the serum concentration and add retinoic acid.
Assay Procedure:
-
Seed the cells in a multi-well plate (e.g., 96-well) coated with an appropriate substrate (e.g., poly-L-lysine or laminin).
-
Allow the cells to adhere and differentiate for a specified period.
-
Treat the cells with various concentrations of the test compound (e.g., sominone) or vehicle control.
-
Incubate for a period sufficient to allow for neurite extension (e.g., 24-72 hours).
Neurite Staining and Imaging:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific binding sites.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a high-content imaging system or fluorescence microscope.
Data Analysis:
-
Use automated image analysis software to quantify neurite length, number of neurites, and branching points per cell.
-
Compare the results from treated and control groups to determine the effect of the compound on neurite outgrowth.
Anti-inflammatory and Anticancer Activities
This compound also exhibits promising anti-inflammatory and anticancer properties, although these are less extensively studied compared to its neuroprotective effects.
Anti-inflammatory Mechanism: Inhibition of NF-κB Signaling
Withanolides, the class of compounds to which this compound belongs, are known to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway .[8][9][10] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting the activation of NF-κB, withanolides can suppress the inflammatory response. The exact mechanism of this compound's interaction with this pathway requires further elucidation.
Anticancer Potential
Several studies have reported the potential of this compound and other withanolides to induce apoptosis and inhibit the proliferation of various cancer cell lines.[11] Methanolic extracts of Withania somnifera containing this compound have been shown to induce neurite outgrowth in neuroblastoma cells, suggesting a potential role in neuronal differentiation therapy for this type of cancer.[11] Further research is needed to fully characterize the anticancer mechanisms and in vivo efficacy of purified this compound.
Conclusion
This compound is a multi-target pharmacological agent with significant therapeutic potential, particularly in the realm of neurodegenerative disorders. Its ability to be metabolized into the active compound sominone, which in turn activates the RET signaling pathway to promote neuronal regeneration, makes it a compelling candidate for the treatment of conditions like Alzheimer's disease. Furthermore, its anti-inflammatory and potential anticancer activities warrant further investigation. The data and protocols presented in this guide provide a solid foundation for future research aimed at translating the preclinical promise of this compound into clinical applications.
References
- 1. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Pharmacokinetics and bioequivalence of Withania somnifera (Ashwagandha) extracts – A double blind, crossover study in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. innoprot.com [innoprot.com]
- 7. scispace.com [scispace.com]
- 8. jivasupplements.org [jivasupplements.org]
- 9. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Celastrol attenuates Alzheimer’s disease-mediated learning and memory impairment by inhibiting endoplasmic reticulum stress-induced inflammation and oxidative stress [archivesofmedicalscience.com]
Withanoside IV: A Technical Guide for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withanoside IV is a prominent steroidal lactone glycoside isolated from the roots of Withania somnifera, a plant commonly known as Ashwagandha.[1] Traditionally used in Ayurvedic medicine as a tonic, recent scientific investigation has highlighted its significant neuroprotective properties, positioning it as a compelling candidate for therapeutic development in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2][3][4] This technical guide provides an in-depth overview of the current research on this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its effects.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a multi-faceted approach, addressing several key pathological features of neurodegenerative disorders. Its therapeutic potential is largely attributed to its active metabolite, sominone, which is formed after oral administration.[1][5][6]
1. Neuronal Regeneration and Synaptic Reconstruction: A primary mechanism of this compound is its ability to promote the reconstruction of neuronal networks.[5][6] Both in vitro and in vivo studies have demonstrated that this compound and its metabolite, sominone, induce significant neurite outgrowth, affecting both axons and dendrites.[1][7] This is crucial for repairing the neuronal damage characteristic of neurodegenerative conditions. Specifically, withanosides IV and VI have been shown to predominantly elongate dendrites, which are critical for receiving signals from other neurons.[7] Furthermore, treatment has been shown to prevent the loss of axons, dendrites, and synapses in animal models of Alzheimer's disease, leading to synaptic reconstruction.[5][6][8]
2. Anti-Amyloidogenic Properties: this compound directly interferes with the pathogenesis of Alzheimer's disease by targeting amyloid-β (Aβ), a peptide that forms toxic plaques in the brain.[9] It has been shown to interact with the hydrophobic core of Aβ, preventing the aggregation of monomers into fibrils.[10][11] This action reduces the overall Aβ burden and mitigates its cytotoxic effects.[7][10] In vivo studies have confirmed that oral administration of this compound can reduce the deposition of Aβ plaques in the cortex and hippocampus.[9][12]
3. Antioxidant and Anti-inflammatory Activity: Oxidative stress and neuroinflammation are key contributors to neuronal cell death in neurodegenerative diseases.[13] this compound exhibits potent antioxidant properties, partly through the activation of the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.[9] It also acts as a scavenger of reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[7] Additionally, withanolides, the class of compounds to which this compound belongs, have been shown to inhibit multiple inflammatory pathways, including the attenuation of pro-inflammatory markers like TNF-α and IL-1β.[13][14][15]
4. Signaling Pathway Activation: The neuroregenerative effects of this compound's metabolite, sominone, are mediated through specific signaling pathways. Research has identified the RET (rearranged during transfection) receptor, a transmembrane tyrosine kinase, as a molecular target for sominone.[7] Activation of RET by sominone leads to its phosphorylation, initiating downstream signaling cascades that promote axon and dendrite extension.[7]
Quantitative Data on Efficacy
The neuroprotective and regenerative effects of this compound and its metabolite have been quantified in various preclinical models. The following tables summarize key findings.
Table 1: In Vitro Efficacy of this compound and Sominone
| Compound | Model System | Concentration | Key Finding | Reference |
| Sominone | Aβ(25-35)-damaged rat cortical neurons | 1 µM | Significantly induced axonal and dendritic regeneration and synaptic reconstruction. | [5][6] |
| This compound | Human neuroblastoma SK-N-SH cells | 18.76 ± 0.76 µM | IC50 value for cytotoxic activity after 48 hours. | [10][11] |
| This compound | Thioflavin T Assay | - | Reduces the aggregation of β-amyloid protein in both oligomeric and fibrillar states. | [10] |
| Withanosides IV & VI | Rat cortical neurons | 1 µM | Significantly increased the length of MAP2-positive processes (dendrites). | [7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Duration | Key Outcomes | Reference |
| Aβ(25-35)-injected mice | 10 µmol/kg/day (oral) | 13 days | Significantly improved memory deficits; prevented loss of axons, dendrites, and synapses. | [5][6][9] |
| Aβ(25-35)-injected mice | 10 µmol/kg/day (oral) | 12 days | Improved memory impairment, neurite atrophy, and synaptic loss in the cortex and hippocampus. | [1] |
| Spinal Cord Injury mice | 10 µmol/kg/day (oral) | 21 days | Improved locomotor functions; increased axonal density and PNS myelin levels. | [1] |
| APP/PS1 Transgenic Mice | Part of a semi-purified extract (20% withanosides) | 30 days | Reversed behavioral deficits and plaque pathology; reduced Aβ burden. | [12] |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Compound | Dosage (WSE) | Cmax (ng/mL) | Tmax (h) | Reference |
| This compound | 500 mg/kg (oral) | 13.833 ± 3.727 | 0.750 ± 0.000 | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the literature.
Aβ(25-35)-Induced Neurodegeneration Mouse Model
-
Objective: To evaluate the in vivo neuroprotective effects of this compound against Aβ-induced toxicity and cognitive deficits.
-
Procedure:
-
Induction of Neurodegeneration: A single intracerebroventricular (i.c.v.) injection of amyloid-β peptide fragment 25-35 (Aβ(25-35)) at a dose of 25 nmol is administered to the right ventricle of the mouse brain. Control animals receive a vehicle injection.[5][6]
-
Treatment: Seven days post-injection, oral administration of this compound begins at a dose of 10 µmol/kg/day. The treatment is administered once daily for a period of 12 to 13 days.[1][9]
-
Behavioral Analysis: Cognitive function and memory are assessed using standard behavioral tests, such as the water maze test, to evaluate spatial memory.[7]
-
Histological and Immunohistochemical Analysis: After the treatment period, mice are euthanized, and brain tissue is collected. The cerebral cortex and hippocampus are sectioned and analyzed to quantify Aβ plaque deposition, neurite atrophy, and synaptic density. This involves immunostaining for axonal markers (e.g., phosphorylated NF-H) and dendritic markers (e.g., MAP2).[1][7]
-
In Vitro Neuronal Regeneration Assay
-
Objective: To assess the ability of this compound's metabolite, sominone, to induce regeneration in neurons damaged by Aβ.
-
Cell Culture: Primary cortical neurons are harvested from rat embryos and cultured.[5][6]
-
Procedure:
-
Induction of Neuronal Damage: Cultured rat cortical neurons are exposed to 10 µM of Aβ(25-35) to induce neuritic atrophy and synaptic loss.[5][6]
-
Treatment: The damaged neurons are then treated with sominone at a concentration of 1 µM.[5][6]
-
Microscopic Analysis: Neurons are fixed and immunostained for axonal and dendritic markers. The lengths of axons and dendrites, as well as the density of synapses, are quantified using microscopy and image analysis software.
-
Outcome Measurement: A significant increase in the length of neurites and the number of synapses in the sominone-treated group compared to the untreated damaged group indicates regenerative activity.[5][6]
-
Cytotoxicity and Aβ Aggregation Assays
-
Objective: To determine the cytotoxic effects of this compound and its ability to inhibit Aβ fibril formation.
-
Cell Line: Human neuroblastoma SK-N-SH cell line.[10]
-
Cytotoxicity (IC50) Protocol:
-
SK-N-SH cells are cultured in appropriate media.
-
Cells are treated with varying concentrations of this compound for 48 hours.
-
Cell viability is assessed using standard assays such as MTT or LDH release.
-
The IC50 value, the concentration at which 50% of cell viability is inhibited, is calculated.[10][11]
-
-
Thioflavin T (ThT) Aggregation Assay Protocol:
-
Aβ(1-42) peptide is incubated under conditions that promote aggregation, both in the presence and absence of this compound.
-
At various time points, aliquots of the incubation mixture are taken, and Thioflavin T dye is added.
-
ThT binds to β-sheet structures in amyloid fibrils, resulting in a characteristic fluorescence emission.
-
The fluorescence intensity is measured to quantify the extent of fibril formation. A reduction in fluorescence in the presence of this compound indicates inhibition of Aβ aggregation.[10]
-
Visualizations: Pathways and Workflows
Signaling Pathway of this compound Metabolite
Caption: Proposed mechanism of this compound and its metabolite Sominone.
Experimental Workflow for In Vivo Studies
Caption: Workflow for an in vivo neuroprotection study.
Logical Relationship of Neuroprotective Effects
Caption: Interplay of this compound's neuroprotective mechanisms.
Conclusion
This compound, a key bioactive constituent of Withania somnifera, presents a robust and compelling profile for the development of novel therapeutics against neurodegenerative diseases. Its multifaceted mechanism of action—encompassing the promotion of neuronal regeneration, inhibition of amyloid-β aggregation, and potent antioxidant and anti-inflammatory effects—addresses the complex pathology of conditions like Alzheimer's disease. The conversion of this compound to its active metabolite, sominone, after oral administration underscores its potential as a systemically delivered therapeutic. The quantitative data from both in vitro and in vivo studies provide a strong foundation for its efficacy. Future research should focus on clinical trials to translate these promising preclinical findings into tangible therapeutic benefits for patients suffering from neurodegenerative disorders.
References
- 1. [Overcoming several neurodegenerative diseases by traditional medicines: the development of therapeutic medicines and unraveling pathophysiological mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Updates in the Treatment of Neurodegenerative Disorders Using Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 6. This compound and its active metabolite, sominone, attenuate Abeta(25-35)-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Withania somnifera (L.) Dunal, a Potential Source of Phytochemicals for Treating Neurodegenerative Diseases: A Systematic Review [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Evidence of Withania somnifera and Cordyceps spp.: Neuroprotective Properties for the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving the inhibition of β-amyloid aggregation by withanolide and withanoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Withania somnifera reverses Alzheimer's disease pathology by enhancing low-density lipoprotein receptor-related protein in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Withanolide-A treatment exerts a neuroprotective effect via inhibiting neuroinflammation in the hippocampus after pilocarpine-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Withanoside IV: A Technical Guide to its Anti-inflammatory and Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Withanoside IV, a prominent glycowithanolide derived from the medicinal plant Withania somnifera (Ashwagandha), has garnered significant scientific interest for its therapeutic potential, particularly in the realms of neuroprotection, anti-inflammation, and antioxidation. This technical guide provides a comprehensive overview of the anti-inflammatory and antioxidant properties of this compound, presenting available quantitative data, detailed experimental protocols, and the underlying signaling pathways. While direct quantitative data for isolated this compound remains somewhat limited in publicly accessible literature, this guide synthesizes the existing knowledge to provide a framework for future research and drug development endeavors. A crucial aspect of this compound's bioactivity is its conversion to the active metabolite, sominone, which is largely responsible for its neuroprotective effects.
Anti-inflammatory Properties of this compound
This compound exhibits its anti-inflammatory effects primarily through the modulation of key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway. Chronic inflammation is a key contributor to a wide range of diseases, and the ability of this compound to mitigate this process underscores its therapeutic potential.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of inflammatory genes. Withanolides, as a class of compounds, have been shown to suppress NF-κB activation. While specific quantitative data for this compound's direct inhibition of NF-κB is not extensively detailed in the available literature, the general mechanism for withanolides involves the inhibition of IKK activation, thereby preventing IκBα degradation and subsequent p65 nuclear translocation.
Quantitative Data on Anti-inflammatory Activity
Direct IC50 values for the anti-inflammatory activity of isolated this compound are not widely reported. However, studies on extracts of Withania species containing this compound provide an indication of its potential.
| Assay | Test System | Extract/Compound | Result | Reference |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Withania somnifera extract (containing withanolides) | Inhibition of NO production | |
| Cytokine Release (TNF-α, IL-6) | LPS-stimulated macrophages | Withania somnifera extract | Reduction in TNF-α and IL-6 levels |
Note: These data are for extracts and not purified this compound. Further research is required to determine the specific contribution of this compound to these effects.
Experimental Protocols
This protocol outlines a general method to assess the anti-inflammatory effects of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) are mixed and incubated at room temperature. The absorbance is measured at 540 nm. A standard curve using sodium nitrite is generated to determine the nitrite concentration.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of this compound that inhibits 50% of NO production, can then be determined.
This protocol describes a common in vivo model to evaluate the acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats or Swiss albino mice are used.
-
Treatment: Animals are divided into groups: a control group, a positive control group (e.g., receiving indomethacin), and a test group receiving this compound orally or intraperitoneally at various doses.
-
Induction of Edema: One hour after treatment, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each animal.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathway Diagram
Antioxidant Properties of this compound
This compound demonstrates antioxidant activity by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response. By activating this pathway, this compound helps to protect cells from oxidative damage, which is implicated in a variety of chronic diseases and the aging process.
Activation of the Nrf2 Signaling Pathway
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. These genes encode for a variety of protective proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis.
Quantitative Data on Antioxidant Activity
Direct quantitative data on the antioxidant capacity of isolated this compound is limited. The following table presents data for Withania somnifera extracts, which contain this compound.
| Assay | Test System | Extract/Compound | Result | Reference |
| DPPH Radical Scavenging | Chemical Assay | Withania somnifera root extract | IC50 = 54 µg/mL | |
| Superoxide Dismutase (SOD) Activity | Rat brain tissue | Glycowithanolides from W. somnifera | Increased SOD activity | |
| Catalase (CAT) Activity | Rat brain tissue | Glycowithanolides from W. somnifera | Increased CAT activity | |
| Glutathione Peroxidase (GPx) Activity | Rat brain tissue | Glycowithanolides from W. somnifera | Increased GPx activity |
Note: These values represent the activity of a complex extract and not solely this compound.
Experimental Protocols
This protocol provides a general method for assessing the free radical scavenging activity of a compound.
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
Procedure: A solution of this compound at various concentrations is added to the DPPH solution. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the scavenging of DPPH radicals.
-
Data Analysis: The percentage of scavenging activity is calculated. The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined.
This protocol outlines a method to determine if this compound induces the translocation of Nrf2 to the nucleus.
-
Cell Culture and Treatment: A suitable cell line (e.g., HepG2 or SH-SY5Y) is treated with various concentrations of this compound for a specific duration.
-
Nuclear and Cytoplasmic Fractionation: Cells are harvested, and nuclear and cytoplasmic extracts are prepared using a commercial fractionation kit.
-
Western Blotting: Equal amounts of protein from the nuclear and cytoplasmic fractions are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against Nrf2. A secondary antibody conjugated to horseradish peroxidase is then added.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
-
Data Analysis: An increase in the Nrf2 protein band in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate that this compound promotes Nrf2 nuclear translocation.
Signaling Pathway Diagram
Methodological & Application
Application Note: Quantification of Withanoside IV in Plasma using UHPLC-MS/MS for Pharmacokinetic Studies
Introduction
Withanoside IV is a prominent bioactive constituent of Withania somnifera (Ashwagandha), an herb widely used in traditional Ayurvedic medicine.[1][2][3] Due to its potential therapeutic effects, including neuroprotective and anti-inflammatory properties, understanding its pharmacokinetic profile is crucial for drug development and clinical applications.[2][3] This application note provides a detailed protocol for the quantification of this compound in plasma using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This method offers high sensitivity, selectivity, and reproducibility, making it suitable for pharmacokinetic studies in both preclinical and clinical research.[3][4]
Experimental Protocols
Chemicals and Reagents
-
Reference Standards: this compound (purity ≥98%), Internal Standard (IS) (e.g., Fluoxymesterone or Difenoconazole).[5]
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).
-
Plasma: Blank plasma from the relevant species (e.g., Sprague Dawley rat, human) for calibration curve and quality control samples.
Instrumentation
-
UHPLC System: A system equipped with a binary pump, autosampler, and column oven (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+, Thermo Scientific TSQ Altis) with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase column suitable for withanolide separation (e.g., Hypurity C18, Waters ACQUITY UPLC BEH C18).[1]
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working solutions for the calibration curve and quality control (QC) samples.[5] A typical calibration curve range for this compound might be 1-400 ng/mL.[5]
-
Internal Standard Working Solution: Dilute the IS stock solution with methanol to a fixed concentration (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation Method)
-
Thaw frozen plasma samples at room temperature.
-
In a microcentrifuge tube, add 85 µL of plasma.[4]
-
Spike with 5 µL of the appropriate this compound working solution (or blank methanol for blank samples) and 5 µL of the IS working solution.[4]
-
Add 400 µL of methanol to precipitate plasma proteins.[4]
-
Vortex the mixture for 1-2 minutes.[4]
-
Centrifuge at 5000 rpm for 10 minutes.[4]
-
Transfer the supernatant to a clean tube or vial for UHPLC-MS/MS analysis.
UHPLC-MS/MS Method Validation
The developed method should be validated according to regulatory guidelines (e.g., USFDA/EMA).[3][4] Key validation parameters include:
-
Selectivity: Absence of interfering peaks at the retention times of this compound and the IS in blank plasma.
-
Linearity: The calibration curve should have a correlation coefficient (r²) > 0.99.[2]
-
Accuracy and Precision: Intra-day and inter-day precision (%RSD) should be <15%, and accuracy (%RE) should be within ±15%.[2][5]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. LLOQ values for this compound have been reported in the range of 0.25 ng/mL to 3 ng/mL.[6]
-
Extraction Recovery: Should be consistent and reproducible across different concentration levels. Recoveries have been reported in the range of 84.77% to 100.11%.[2]
-
Stability: Analyte stability should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[5]
Data Presentation
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound from various studies and the typical parameters for the UHPLC-MS/MS method.
Table 1: Pharmacokinetic Parameters of this compound in Plasma
| Species | Dose | Cmax (ng/mL) | Tmax (h) |
| Rat (Sprague Dawley) | 500 mg/kg (oral, WSE) | 13.833 ± 3.727 | 0.750 ± 0.000 |
| Human | Not Specified (oral, WS products) | 0.64 - 7.23 | Not Reported |
(Data sourced from references[3][6][7])
Table 2: UHPLC-MS/MS Method Parameters
| Parameter | Condition |
| UHPLC | |
| Column | Hypurity C18 (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | m/z 783.9 → [Fragment Ion] |
| MRM Transition (IS) | Analyte dependent |
| Dwell Time | 100 ms |
| Ion Source Temperature | 550°C |
(Parameters are typical and may require optimization)
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Logical relationship of UHPLC-MS/MS system components.
Conclusion
The described UHPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in plasma. This detailed protocol and the accompanying data serve as a valuable resource for researchers and scientists in the field of pharmacokinetics and drug development, enabling accurate assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of this important bioactive compound. The method is validated according to international guidelines, ensuring the reliability of the generated data for regulatory submissions and scientific publications.[3][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Withanoside IV as a Reference Standard in HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withanoside IV is a prominent steroidal lactone glycoside isolated from the roots of Withania somnifera (L.) Dunal, commonly known as Ashwagandha.[1][2] As a key bioactive constituent, it is implicated in many of the therapeutic properties of Ashwagandha, including its neuroprotective, anti-inflammatory, and anti-cancer activities.[3] Accurate and precise quantification of this compound in raw materials, extracts, and finished products is crucial for quality control, standardization, and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, and the availability of a high-purity this compound reference standard is essential for reliable quantification.[4][5]
These application notes provide a comprehensive protocol for the use of this compound as a reference standard for HPLC analysis, including detailed methodologies for sample preparation, chromatographic conditions, and data analysis.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₀H₆₂O₁₅ |
| Molecular Weight | 782.91 g/mol |
| CAS Number | 362472-81-9 |
| Appearance | Off-White Solid |
| Solubility | Soluble in methanol and ethanol; slightly soluble in water. |
| Storage | Store at 2-8°C, protected from light and moisture. |
HPLC Analysis Protocol
This protocol outlines a validated method for the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Materials and Reagents
-
This compound Reference Standard (≥95% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (H₃PO₄) (Analytical grade)
-
Syringe filters (0.45 µm)
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 200 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve the standard in a small amount of methanol, using gentle heating if necessary, and then dilute to the mark with methanol.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve a concentration range suitable for the construction of a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation (Example for a plant extract)
-
Accurately weigh a known amount of the powdered plant material or extract.
-
Extract the sample with a suitable solvent, such as a mixture of ethanol:methanol:water (60:30:10), using a technique like ultrasound-assisted extraction for approximately 30 minutes.[6]
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water or 10 mM Potassium dihydrogen phosphate buffer |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A time-based gradient program should be optimized to achieve good separation. A typical starting point is 80% A and 20% B, gradually increasing the proportion of B. |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 25 - 30 °C |
| Detection Wavelength | 227 nm or 237 nm |
| Injection Volume | 10 - 20 µL |
Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions in triplicate and record the peak area for this compound. Plot a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (r²) of ≥ 0.999.
-
Quantification: Inject the sample solution and identify the this compound peak based on its retention time compared to the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Quantitative Data Summary
The following table summarizes typical validation parameters for the HPLC analysis of this compound, compiled from various studies.
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 150 µg/mL | [3] |
| Correlation Coefficient (r²) | ≥ 0.999 | |
| Limit of Detection (LOD) | 0.213 - 0.362 µg/mL | [3] |
| Limit of Quantification (LOQ) | 0.646 - 1.098 µg/mL | [3] |
| Recovery | 84.77 - 100.11% | [3] |
| Precision (RSD) | < 5.0% | [3] |
Experimental Workflow and Signaling Pathway Diagrams
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of this compound.
Proposed Neuroprotective Signaling Pathway of this compound
The neuroprotective effects of this compound are believed to be mediated through multiple signaling pathways. Based on current research, a plausible mechanism involves the activation of pro-survival pathways and the inhibition of apoptotic cascades.
Caption: Proposed neuroprotective signaling pathway of this compound.
Conclusion
The protocol described in these application notes provides a reliable and robust method for the quantification of this compound in various samples using HPLC. The use of a certified this compound reference standard is paramount for achieving accurate and reproducible results, which are essential for the quality control and standardization of Withania somnifera products in the pharmaceutical and nutraceutical industries. The elucidated signaling pathway provides insight into the molecular mechanisms underlying the neuroprotective effects of this compound, offering a basis for further pharmacological research.
References
- 1. This compound and its active metabolite, sominone, attenuate Abeta(25-35)-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Neuroprotective Effects of Two Herbal Ingredients via CREB-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Withanolide Metabolites Inhibit PI3K/AKT and MAPK Pro-Survival Pathways and Induce Apoptosis in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Withanoside IV Solutions in Animal Model Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Withanoside IV, a significant bioactive constituent isolated from the roots of Withania somnifera (Ashwagandha), has garnered considerable attention for its neuroprotective, anti-inflammatory, and anti-cancer properties. Preclinical evaluation of this compound in animal models is a critical step in understanding its therapeutic potential. The proper preparation of dosing solutions is paramount to ensure accurate and reproducible results in these in vivo studies. This document provides detailed application notes and standardized protocols for the preparation of this compound solutions intended for use in animal models, with a focus on oral gavage administration.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for appropriate handling and solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₄₀H₆₂O₁₅ | [1] |
| Molecular Weight | 782.9 g/mol | [1] |
| Appearance | Solid | [2] |
| Solubility | Soluble in ethanol and methanol; slightly soluble in water; insoluble in n-hexane. Soluble in DMSO. | [3] |
Recommended Solvents and Vehicle Formulations
Due to its poor aqueous solubility, this compound requires a suitable vehicle for in vivo administration. The selection of the vehicle depends on the route of administration and the required concentration. For oral gavage in rodents, a multi-component vehicle system is often employed to ensure the solubility and stability of the compound.
| Vehicle Component | Purpose | Typical Concentration Range |
| Dimethyl Sulfoxide (DMSO) | Primary solvent to initially dissolve this compound. | 2-10% |
| Polyethylene Glycol 300 (PEG300) | Co-solvent to maintain solubility upon dilution. | 40% |
| Tween-80 (Polysorbate 80) | Surfactant to improve stability and prevent precipitation. | 5% |
| Saline (0.9% NaCl) or Water | Diluent to achieve the final desired concentration and volume. | 45-53% |
| Corn Oil | Alternative vehicle for lipophilic compounds. | 90% (with 10% DMSO) |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage (10 mg/kg in Mice)
This protocol details the preparation of a this compound solution for oral administration to a 25g mouse at a dosage of 10 mg/kg. The final concentration of the dosing solution will be 1 mg/mL, assuming a dosing volume of 0.25 mL per mouse.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 300 (PEG300), sterile, injectable grade
-
Tween-80, sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes (1.5 mL, 15 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound:
-
For a 10 mL final volume of a 1 mg/mL solution, 10 mg of this compound is required.
-
-
Dissolve this compound in DMSO:
-
Weigh 10 mg of this compound powder and place it in a sterile 1.5 mL conical tube.
-
Add 1 mL of DMSO (10% of the final volume).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.[2]
-
-
Add Co-solvents and Surfactant:
-
In a separate 15 mL sterile conical tube, add 4 mL of PEG300 (40% of the final volume).
-
To the PEG300, add the this compound/DMSO solution from step 2.
-
Vortex the mixture thoroughly.
-
Add 0.5 mL of Tween-80 (5% of the final volume) and vortex again to ensure a homogenous mixture.
-
-
Final Dilution with Saline:
-
Slowly add 4.5 mL of sterile saline (45% of the final volume) to the mixture while vortexing.
-
Continue to vortex for 1-2 minutes to ensure the final solution is clear and uniform.
-
-
Final Solution:
-
The final volume will be 10 mL with a this compound concentration of 1 mg/mL.
-
The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Dosage Administration:
-
For a 25g mouse, administer 0.25 mL of the 1 mg/mL solution orally via gavage to achieve a 10 mg/kg dose.
Stability and Storage of Solutions
-
Stock Solutions: this compound stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months, protected from light.[2]
-
Working Solutions: It is recommended to prepare fresh working solutions for each experiment. If storage is necessary, store at 4°C and use within 24 hours. Visually inspect for any precipitation before use.
Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects through the modulation of key signaling pathways, including the PI3K/Akt and NF-κB pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. This compound has been shown to activate this pathway, contributing to its neuroprotective effects.
Caption: this compound-mediated activation of the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway plays a central role in inflammation. Withanolides, including this compound, have been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.[4]
References
- 1. Neuroprotective effects of Withania somnifera in the SH-SY5Y Parkinson cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 3. Safety, toxicity and pharmacokinetic assessment of oral Withaferin-A in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cell-Free Enzymatic Synthesis of Withanolides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the emerging field of cell-free enzymatic synthesis of withanolides. Withanolides, a group of naturally occurring C28 steroidal lactones, are of significant interest to the pharmaceutical industry due to their wide range of therapeutic properties, including anti-inflammatory, anti-cancer, and adaptogenic effects. Traditional methods of obtaining withanolides through extraction from Withania somnifera or via in vitro plant cell cultures can be limited by low yields, batch-to-batch variability, and complex purification processes. Cell-free enzymatic synthesis offers a promising alternative, enabling the production of these valuable compounds in a controlled and customizable in vitro environment.[1]
Cell-free systems utilize the biosynthetic power of enzymes without the constraints of living cells, such as cell walls, competing metabolic pathways, and cellular toxicity.[2][3] This approach allows for direct control over reaction conditions, substrate and enzyme concentrations, and cofactor availability, thereby facilitating pathway optimization and the production of specific withanolide analogues.
Core Concepts
The cell-free synthesis of withanolides involves the in vitro reconstitution of the key enzymatic steps of the natural biosynthetic pathway.[4] This process begins with a suitable precursor, such as 24-methylenecholesterol, which is then converted through a series of enzymatic reactions to the desired withanolide. The key enzyme classes involved in this pathway are cytochrome P450 monooxygenases (CYPs), short-chain dehydrogenases/reductases (SDRs), and sulfotransferases.[5][6][7]
A critical aspect of designing a successful cell-free system for withanolide synthesis is ensuring a continuous supply of necessary cofactors, particularly NADPH for the cytochrome P450 enzymes.[8] This is typically achieved through the implementation of an enzymatic cofactor regeneration system that runs in parallel with the main biosynthetic reactions.
Withanolide Biosynthetic Pathway
The biosynthesis of withanolides is a complex process that begins with the cyclization of 2,3-oxidosqualene to cycloartenol, which is then converted to cholesterol and subsequently to 24-methylenecholesterol. The later steps of the pathway, which are the focus of this cell-free protocol, involve a series of oxidations and rearrangements to form the characteristic steroidal lactone structure of withanolides. Recent research has identified several key enzymes involved in these downstream modifications.[5][6][9]
Experimental Protocols
This section provides detailed protocols for the key experiments required for the cell-free enzymatic synthesis of withanolides.
Protocol 1: Recombinant Enzyme Expression and Purification
The successful cell-free synthesis of withanolides relies on the availability of highly pure and active enzymes. The following protocol describes the expression of recombinant withanolide biosynthetic enzymes in E. coli and their subsequent purification. This protocol is based on methodologies for expressing and purifying enzymes like SDH2 and SULF1.[7]
1. Gene Synthesis and Cloning:
- Codon-optimize the gene sequences for the target enzymes (e.g., CYP87G1, CYP749B2, SDH2, CYP88C7, CYP88C10, SULF1) for expression in E. coli.
- Synthesize the genes and clone them into a suitable expression vector, such as pET-28a(+) or pHis8b, containing an N-terminal polyhistidine (His)-tag for affinity purification.[7]
2. Protein Expression:
- Transform the expression vectors into a suitable E. coli expression strain, such as BL21(DE3).
- Inoculate a starter culture of 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.
- The next day, inoculate 1 L of Terrific Broth (TB) medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.
- Continue to grow the culture at 18°C for 16-20 hours with shaking.
3. Cell Lysis and Protein Purification:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), 1 mg/mL lysozyme, and 1 mM phenylmethylsulfonyl fluoride (PMSF)).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 20,000 x g for 40 minutes at 4°C to remove cell debris.[6]
- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
- Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Analyze the purified protein fractions by SDS-PAGE.
- Pool the fractions containing the pure protein and dialyze against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT).
- Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
- Flash-freeze the purified enzymes in liquid nitrogen and store at -80°C.
Protocol 2: Cell-Free Enzymatic Reaction Setup
This protocol describes a one-pot reaction for the synthesis of a withanolide intermediate from 24-methylenecholesterol. The reaction includes an NADPH regeneration system to support the activity of the cytochrome P450 enzymes.
Reaction Components:
| Component | Stock Concentration | Final Concentration |
| HEPES Buffer (pH 7.5) | 1 M | 100 mM |
| 24-Methylenecholesterol | 10 mM in DMSO | 100 µM |
| Purified CYP87G1 | 1 mg/mL | 2 µM |
| Purified CYP749B2 | 1 mg/mL | 2 µM |
| Purified SDH2 | 1 mg/mL | 5 µM |
| Purified CYP88C7 | 1 mg/mL | 2 µM |
| Purified CYP88C10 | 1 mg/mL | 2 µM |
| Purified SULF1 | 1 mg/mL | 5 µM |
| NADPH Regeneration System | ||
| NADP+ | 50 mM | 0.5 mM |
| Glucose | 1 M | 10 mM |
| Glucose Dehydrogenase (GDH) | 10 U/µL | 1 U/µL |
| Dithiothreitol (DTT) | 1 M | 1 mM |
| Nuclease-free Water | - | to final volume |
Reaction Setup:
-
On ice, combine the HEPES buffer, NADP+, glucose, DTT, and nuclease-free water in a microcentrifuge tube.
-
Add the purified enzymes (CYPs, SDH2, SULF1, and GDH) to the reaction mixture.
-
Initiate the reaction by adding the substrate, 24-methylenecholesterol.
-
Incubate the reaction at 30°C for 12-24 hours with gentle shaking.
Reaction Analysis:
-
Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.
-
Centrifuge to separate the phases and collect the organic (upper) layer.
-
Evaporate the solvent under a stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the synthesized withanolides.
Quantitative Data and Optimization
Currently, there is limited published quantitative data specifically for the cell-free enzymatic synthesis of withanolides. The following table provides target parameters and potential ranges for optimization, based on data from cell-free synthesis of other terpenoids and in vitro studies of withanolide biosynthesis.
| Parameter | Target Value / Range | Notes |
| Product Titer | 10 - 500 mg/L | The final product concentration is a key metric for success. This is a target range; initial yields may be lower. |
| Conversion Rate | 10 - 80% | The percentage of the initial substrate converted to the final product. Optimization of enzyme ratios and reaction time is crucial. |
| Enzyme Concentration | 1 - 10 µM for each enzyme | The optimal concentration of each enzyme needs to be determined empirically. A design of experiments (DoE) approach can be used to optimize the ratios of the different enzymes in the cascade. |
| Substrate Concentration | 50 - 500 µM | Higher substrate concentrations can lead to substrate inhibition or precipitation. The solubility of the sterol precursor is a key consideration. |
| NADPH Concentration | 0.5 - 2 mM | Maintained by the cofactor regeneration system. The efficiency of the regeneration system is critical for sustained P450 activity. |
| Reaction Temperature | 25 - 37 °C | The optimal temperature will depend on the stability and activity of the enzymes in the cascade. |
| Reaction pH | 7.0 - 8.0 | Most enzymes in this pathway are expected to have a neutral to slightly alkaline pH optimum. |
| Reaction Time | 8 - 48 hours | The reaction should be monitored over time to determine the optimal endpoint before product degradation or enzyme inactivation becomes significant. |
Experimental Workflow and Logic
The overall workflow for establishing a cell-free withanolide synthesis platform involves several key stages, from gene identification to product analysis.
Conclusion and Future Outlook
The cell-free enzymatic synthesis of withanolides represents a cutting-edge approach to producing these high-value pharmaceutical compounds. While the field is still in its early stages, the rapid advances in synthetic biology, enzyme discovery, and protein engineering are paving the way for the development of robust and efficient in vitro production platforms. The protocols and data presented here provide a foundation for researchers to begin exploring this exciting area. Future work will likely focus on the discovery of novel biosynthetic enzymes to produce a wider diversity of withanolides, the engineering of enzymes for improved activity and stability, and the scaling up of cell-free reactions for industrial-scale production.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell-Free Total Biosynthesis of Plant Terpene Natural Products using an Orthogonal Cofactor Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Elucidation of gene clusters underlying withanolide biosynthesis in ashwagandha [dspace.mit.edu]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. Cytochrome P450 - Wikipedia [en.wikipedia.org]
- 9. #200-102 Elucidation and engineering of withanolide biosynthesis in the medicinal plant ashwagandha [app.swapcard.com]
Application Notes and Protocols for CRISPR/Cas-Mediated Enhancement of Withanolide Yield in Withania somnifera
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withania somnifera, commonly known as Ashwagandha, is a medicinal plant of significant interest due to its production of withanolides, a group of naturally occurring steroidal lactones with a wide range of therapeutic properties. The demand for withanolides for pharmaceutical and nutraceutical applications is on the rise. Conventional cultivation and extraction methods often result in variable and low yields of these valuable compounds. Metabolic engineering, particularly through the application of CRISPR/Cas gene editing technologies, presents a promising avenue for significantly enhancing withanolide production in a controlled and predictable manner.
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR/Cas-based methods to increase the yield of withanolides in Withania somnifera. The focus is on the targeted upregulation of key genes in the withanolide biosynthetic pathway using CRISPR activation (CRISPRa) and the establishment of efficient transformation systems.
The Withanolide Biosynthetic Pathway: A Target for Genetic Intervention
Withanolides are triterpenoids synthesized through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. Several key enzymatic and regulatory genes have been identified as potential targets for upregulation to boost withanolide production. Overexpression of genes such as Cycloartenol Synthase (CAS) and Squalene Synthase (SQS) has been shown to increase withanolide content in non-CRISPR studies. Furthermore, transcription factors, such as WsWRKY1 , have been identified as positive regulators of the pathway, making them ideal targets for CRISPRa.
A simplified representation of the withanolide biosynthetic pathway and key gene targets is depicted below.
Data Presentation: Enhancement of Withanolide Production
While primary literature demonstrating withanolide yield enhancement in Withania somnifera using CRISPR/Cas9 is still emerging, studies involving the overexpression of key biosynthetic genes provide a strong indication of the potential of targeted gene upregulation. The following table summarizes quantitative data from such studies.
| Gene Target | Method of Upregulation | Plant System | Key Withanolide(s) Measured | Fold Increase in Yield | Reference |
| Cycloartenol Synthase (CAS) | Overexpression | Hairy Root Culture | Withanolide A | ~3.08 | [1][2] |
| Squalene Synthase (SQS) | Overexpression | Cell Suspension Culture | Withanolide A | ~2.5 |
Experimental Protocols
The following protocols provide a comprehensive workflow for enhancing withanolide production in Withania somnifera through CRISPRa-mediated upregulation of the WsWRKY1 transcription factor, delivered via Agrobacterium rhizogenes-mediated transformation to establish hairy root cultures.
Protocol 1: Design and Assembly of a CRISPRa Construct for WsWRKY1 Upregulation
This protocol outlines the steps for designing and constructing a CRISPRa system to enhance the expression of the WsWRKY1 gene.
1.1. Target Selection and sgRNA Design:
-
Obtain the promoter sequence of the WsWRKY1 gene from a relevant plant genomics database.
-
Utilize online sgRNA design tools to identify optimal 20-nucleotide target sequences within the WsWRKY1 promoter, typically within 400 bp upstream of the transcription start site (TSS). Prioritize targets with high on-target scores and low off-target potential.
-
Design two to four unique sgRNAs targeting the WsWRKY1 promoter to ensure robust activation.
1.2. CRISPRa Vector System:
-
Select a suitable plant expression vector for CRISPRa. This vector should contain:
-
A nuclease-deactivated Cas9 (dCas9) fused to a transcriptional activator domain (e.g., VP64, VPR).
-
A plant-specific promoter to drive the expression of the dCas9-activator fusion (e.g., CaMV 35S).
-
A cloning site for the insertion of the sgRNA expression cassette(s).
-
A plant selectable marker (e.g., nptII for kanamycin resistance).
-
1.3. sgRNA Cassette Assembly and Cloning:
-
Synthesize the designed sgRNA sequences as DNA oligonucleotides.
-
Clone the sgRNA sequences into the CRISPRa vector under the control of a suitable plant U6 or U3 small RNA promoter. Multiplexing of sgRNAs can be achieved by assembling multiple sgRNA expression cassettes in tandem.
1.4. Final Construct Verification:
-
Verify the integrity and accuracy of the final CRISPRa construct through Sanger sequencing.
-
Transform the verified construct into a competent Agrobacterium rhizogenes strain (e.g., ATCC 15834, R1000) via electroporation or heat shock.
Protocol 2: Agrobacterium rhizogenes-Mediated Transformation of Withania somnifera
This protocol details the steps for transforming W. somnifera explants with the Agrobacterium rhizogenes strain carrying the CRISPRa construct to induce hairy root formation.
2.1. Plant Material and Sterilization:
-
Germinate W. somnifera seeds on a sterile, hormone-free Murashige and Skoog (MS) medium.
-
Use young, healthy leaves from 3-4 week-old in vitro grown plantlets as explants.
2.2. Agrobacterium Culture Preparation:
-
Inoculate a single colony of the transformed A. rhizogenes into liquid LB medium containing appropriate antibiotics and grow overnight at 28°C with shaking.
-
Pellet the bacterial cells by centrifugation and resuspend them in a liquid MS medium to an OD600 of 0.5-0.8.
-
Add acetosyringone to the bacterial suspension to a final concentration of 100-200 µM to induce the virulence genes.
2.3. Explant Infection and Co-cultivation:
-
Excise the leaf explants and wound them slightly with a sterile scalpel.
-
Immerse the explants in the Agrobacterium suspension for 20-30 minutes.
-
Blot the explants on sterile filter paper to remove excess bacteria.
-
Place the explants on a co-cultivation medium (solid MS medium) and incubate in the dark at 25°C for 2-3 days.
2.4. Hairy Root Induction and Selection:
-
After co-cultivation, transfer the explants to a solid MS medium containing a suitable antibiotic to eliminate the Agrobacterium (e.g., cefotaxime 250 mg/L) and the selection agent (e.g., kanamycin 50 mg/L).
-
Subculture the explants onto fresh selection medium every 2-3 weeks.
-
Hairy roots will emerge from the wounded sites of the explants within 3-6 weeks.
Protocol 3: Establishment and Analysis of Hairy Root Cultures
This protocol describes the establishment of hairy root cultures and the subsequent analysis of withanolide content.
3.1. Hairy Root Culture Establishment:
-
Excise the actively growing, independent hairy roots and transfer them to a liquid MS medium containing the selection agent.
-
Maintain the cultures on a rotary shaker at 100-120 rpm in the dark at 25°C.
-
Subculture the hairy roots every 4-6 weeks by transferring a small inoculum to a fresh medium.
3.2. Molecular Confirmation of Transformation:
-
Extract genomic DNA from the established hairy root lines.
-
Perform PCR analysis to confirm the presence of the dCas9 and selectable marker transgenes.
3.3. Withanolide Extraction and Quantification:
-
Harvest the hairy root biomass by filtration and dry it to a constant weight.
-
Grind the dried roots into a fine powder.
-
Extract the withanolides from the powdered tissue using methanol or a suitable solvent system.
-
Analyze the withanolide content in the extracts using High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC).
-
Quantify the major withanolides (e.g., Withaferin A, Withanolide A) by comparing the peak areas to those of authentic standards.
3.4. Gene Expression Analysis:
-
Extract total RNA from the transgenic and wild-type hairy root lines.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to quantify the expression level of the WsWRKY1 gene and downstream pathway genes (e.g., SQS, CAS) to confirm the effect of the CRISPRa system.
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, visualize the key processes described in these application notes.
Conclusion
The protocols and information presented here provide a robust framework for researchers to apply CRISPR/Cas gene editing technology to enhance the production of valuable withanolides in Withania somnifera. By targeting key regulatory genes like WsWRKY1 for transcriptional activation, it is possible to significantly boost the metabolic flux towards withanolide biosynthesis. The use of hairy root cultures offers a rapid and efficient system for screening engineered lines and for the contained, scalable production of these important pharmaceutical compounds. As research in this area progresses, the direct editing of multiple pathway genes and the fine-tuning of regulatory networks will likely lead to even greater improvements in withanolide yields.
References
- 1. Differential Gene Expression and Withanolides Biosynthesis During in vitro and ex vitro Growth of Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Differential Gene Expression and Withanolides Biosynthesis During in vitro and ex vitro Growth of Withania somnifera (L.) Dunal [frontiersin.org]
Application of Withanoside IV in Neuropharmacology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withanoside IV is a steroidal lactone glycoside isolated from the roots of Withania somnifera, commonly known as Ashwagandha. In the field of neuropharmacology, this compound has garnered significant attention for its potential therapeutic applications in neurodegenerative disorders. Preclinical studies have demonstrated its neuroprotective effects, including the promotion of neurite outgrowth, synaptic reconstruction, and amelioration of cognitive deficits, particularly in models of Alzheimer's disease.[1][2][3] This document provides detailed application notes and experimental protocols for researchers investigating the neuropharmacological properties of this compound.
Mechanism of Action
This compound is believed to function as a prodrug, being metabolized into its active aglycone metabolite, sominone, after oral administration.[1][2][3] Sominone is credited with the primary neuroregenerative activities observed.[1][2][3] The proposed mechanism of action involves the stimulation of axonal and dendritic regeneration and synaptic reconstruction in neurons damaged by neurotoxic insults like amyloid-beta (Aβ).[1][2][3] Studies suggest that this compound and its metabolite may exert their effects through the modulation of signaling pathways crucial for neuronal survival and plasticity, including those involving Brain-Derived Neurotrophic Factor (BDNF) and Sirtuin 1 (SIRT1).
Data Presentation
Table 1: In Vitro Efficacy of this compound and its Metabolite Sominone
| Compound | Model System | Concentration | Observed Effect | Reference |
| This compound | Human neuroblastoma SH-SY5Y cells | 1 µM | Significant neurite outgrowth | [4] |
| Sominone | Rat cortical neurons damaged by 10 µM Aβ(25-35) | 1 µM | Significant induction of axonal and dendritic regeneration and synaptic reconstruction | [1][3] |
| This compound | Human SK-N-SH cell line | 18.76 ± 0.76 µM (IC50) | Cytotoxic activity | [5] |
Table 2: In Vivo Efficacy of this compound in an Alzheimer's Disease Model
| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |
| Aβ(25-35)-injected mice (25 nmol, i.c.v.) | Oral administration of this compound | 10 µmol/kg/day | Not specified | Significantly improved memory deficits; Prevented loss of axons, dendrites, and synapses | [1][2][3] |
Experimental Protocols
Protocol 1: In Vitro Neurite Outgrowth Assay
This protocol is designed to assess the neuritogenic potential of this compound on a neuronal cell line.
1. Materials:
-
Human neuroblastoma SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Poly-L-lysine coated 24-well plates
-
Microscope with imaging software for neurite length measurement
-
Anti-β-III tubulin antibody (for immunostaining)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
2. Cell Culture and Plating:
-
Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells onto poly-L-lysine coated 24-well plates at a density of 2 x 10^4 cells/well.
-
Allow the cells to adhere for 24 hours.
3. Treatment:
-
Prepare serial dilutions of this compound in serum-free medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (DMSO).
-
Replace the culture medium with the treatment medium.
-
Incubate the cells for 48-72 hours.
4. Immunostaining and Imaging:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with anti-β-III tubulin antibody (1:500) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (1:1000) and DAPI for 1 hour.
-
Acquire images using a fluorescence microscope.
5. Data Analysis:
-
Measure the length of the longest neurite for at least 50 cells per condition using image analysis software.
-
Calculate the average neurite length and compare treated groups to the vehicle control using appropriate statistical tests.
Protocol 2: In Vivo Alzheimer's Disease Mouse Model
This protocol describes the induction of an Alzheimer's-like pathology in mice and subsequent treatment with this compound.
1. Animals and Reagents:
-
Male ddY mice (8-10 weeks old)
-
Amyloid-beta (25-35) peptide
-
Sterile saline
-
This compound
-
Morris Water Maze or other behavioral testing apparatus
2. Aβ(25-35) Injection (Day 0):
-
Anesthetize mice with an appropriate anesthetic.
-
Secure the mouse in a stereotaxic frame.
-
Inject 25 nmol of Aβ(25-35) in 3 µl of sterile saline into the lateral ventricle (intracerebroventricularly, i.c.v.).[6] Sham-operated animals receive an injection of sterile saline only.
3. This compound Administration (Day 1 onwards):
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administer this compound orally to the treatment group at a dose of 10 µmol/kg/day.[1] The control and sham groups receive the vehicle only.
-
Continue daily administration for the duration of the experiment (e.g., 21 days).
4. Behavioral Testing (e.g., starting on Day 14):
-
Perform the Morris Water Maze test to assess spatial learning and memory.
-
Record parameters such as escape latency and time spent in the target quadrant.
5. Histological and Biochemical Analysis (at the end of the experiment):
-
Perfuse the animals and collect brain tissue.
-
Perform immunohistochemistry for synaptic markers (e.g., synaptophysin) to quantify synaptic density.[7][8]
-
Analyze axonal and dendritic integrity using specific neuronal markers.
Visualizations
Signaling Pathway of this compound in Neuroprotection
Caption: Proposed mechanism of this compound in neuroprotection.
Experimental Workflow for In Vivo Alzheimer's Disease Model
Caption: Workflow for the in vivo Alzheimer's disease model.
Logical Relationship of this compound and its Effects
Caption: Logical flow of this compound's neuropharmacological effects.
References
- 1. This compound and its active metabolite, sominone, attenuate Abeta(25-35)-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Injection of amyloid-β to lateral ventricle induces gut microbiota dysbiosis in association with inhibition of cholinergic anti-inflammatory pathways in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Imaging Synaptic Density: The Next Holy Grail of Neuroscience? [frontiersin.org]
- 8. Evaluation of Synapse Density in Hippocampal Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Withanoside IV
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of withanoside IV.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: The primary challenges in achieving adequate oral bioavailability for this compound are its inherent physicochemical properties. This compound is a large, polar glycoside molecule. This polarity and high molecular weight contribute to low passive permeability across the lipid-rich intestinal membrane. While some studies suggest it may be a Biopharmaceutics Classification System (BCS) Class I drug (high solubility, high permeability), other evidence points to low permeability, which is a significant hurdle for oral absorption.[1][2]
Q2: What is the metabolic fate of this compound after oral administration?
A2: this compound is considered a prodrug. In the gastrointestinal tract, it undergoes metabolism by intestinal β-glucosidases, which cleave off the glucose moieties to form its aglycone, sominone.[1][3][4][5] Sominone is the primary active metabolite and is more readily absorbed into systemic circulation.[3][4][5] Therefore, strategies to enhance the bioavailability of this compound should also consider the efficient conversion to and absorption of sominone.
Q3: What are the baseline pharmacokinetic parameters for this compound in preclinical and clinical studies?
A3: Pharmacokinetic data for this compound has been primarily generated from the oral administration of Withania somnifera extracts. These values can serve as a baseline for assessing the effectiveness of any new formulation. It's important to note that these values can vary significantly based on the extract, dosage, and analytical methods used.[6][7][8]
Table 1: Baseline Pharmacokinetic Parameters of this compound Following Oral Administration of Withania somnifera Extract
| Species | Dosage (of Extract) | Cmax (ng/mL) | Tmax (h) | Reference |
| Rat | 500 mg/kg | 13.833 ± 3.727 | 0.750 ± 0.000 | [1] |
| Human | Not Specified | 0.64 - 7.23 | Not Reported | [6] |
Q4: Which formulation strategies show promise for enhancing the oral bioavailability of this compound?
A4: While specific studies on formulated isolated this compound are limited, several advanced drug delivery systems are promising for improving the oral bioavailability of poorly permeable and/or poorly soluble compounds. These include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic and hydrophilic drugs, potentially enhancing absorption via the lymphatic pathway and protecting the drug from degradation in the gastrointestinal tract.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactents that form a fine oil-in-water emulsion in the GI tract, increasing the solubility and absorption of the drug.
-
Phytosomes: These are complexes of the natural compound and phospholipids (like phosphatidylcholine) that can improve the absorption of water-soluble phytoconstituents.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavity, thereby increasing their solubility and stability.
Troubleshooting Guides
Problem 1: Low in vitro permeability in Caco-2 cell assays.
-
Possible Cause 1: Inherent low passive permeability of this compound due to its polarity and high molecular weight.
-
Troubleshooting:
-
Formulation Approach: Develop and test various formulations (SLNs, SEDDS, phytosomes, or cyclodextrin complexes) of this compound to see if they can enhance its transport across the Caco-2 cell monolayer.
-
Investigate Active Transport: Co-administer this compound with known inhibitors of efflux transporters (e.g., P-glycoprotein) to determine if active efflux is limiting its permeability.
-
Metabolite Analysis: Analyze both the apical and basolateral compartments for the presence of sominone to understand if metabolism by Caco-2 cells is occurring and contributing to overall transport.
-
-
Possible Cause 2: Active efflux by transporters like P-glycoprotein (P-gp).
-
Troubleshooting:
-
Bidirectional Permeability Assay: Perform a bidirectional Caco-2 assay (apical-to-basolateral and basolateral-to-apical) to calculate the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux.
-
Use of Inhibitors: Conduct the permeability assay in the presence of P-gp inhibitors (e.g., verapamil, cyclosporin A) to see if the apical-to-basolateral transport of this compound increases.
-
Problem 2: High variability in pharmacokinetic data from in vivo animal studies.
-
Possible Cause 1: Inconsistent formulation preparation leading to variable drug release and absorption.
-
Troubleshooting:
-
Strict Protocol Adherence: Ensure strict adherence to the formulation preparation protocol, including precise measurements of all components and consistent processing parameters (e.g., homogenization speed and time, temperature).
-
Formulation Characterization: Thoroughly characterize each batch of the formulation for particle size, zeta potential, entrapment efficiency, and in vitro drug release to ensure consistency.
-
-
Possible Cause 2: Physiological variability in the animal model (e.g., differences in gut motility, enzyme activity).
-
Troubleshooting:
-
Standardized Procedures: Standardize animal handling procedures, including fasting times and administration techniques (e.g., oral gavage).
-
Sufficient Sample Size: Use a sufficient number of animals in each group to account for biological variability and to achieve statistically significant results.
-
Crossover Study Design: If feasible, use a crossover study design to minimize inter-animal variability.
-
Problem 3: Difficulty in quantifying this compound and sominone in plasma samples.
-
Possible Cause 1: Low plasma concentrations of the analytes.
-
Troubleshooting:
-
Sensitive Analytical Method: Develop and validate a highly sensitive bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the most common and sensitive method for withanolide quantification.[6]
-
Sample Preparation: Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to minimize matrix effects and maximize analyte recovery.
-
-
Possible Cause 2: Interference from other metabolites or plasma components.
-
Troubleshooting:
-
Chromatographic Separation: Optimize the chromatographic conditions (e.g., column, mobile phase, gradient) to achieve good separation of this compound, sominone, and any potential interfering substances.
-
Use of Internal Standard: Employ a suitable internal standard to correct for variations in sample processing and instrument response.
-
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This is a general protocol based on the hot homogenization and ultrasonication method, which needs to be optimized for this compound.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Co-surfactant (e.g., soy lecithin)
-
Purified water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add this compound to the melted lipid and stir until a clear solution is obtained.
-
Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm for 10-15 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol provides a general framework for conducting a preclinical oral bioavailability study.
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
Procedure:
-
Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water.
-
Dosing: Administer the this compound formulation (e.g., SLNs) or a control suspension (this compound in 0.5% carboxymethyl cellulose) to the rats via oral gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples at 4000-5000 rpm for 10 minutes to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of this compound and sominone in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Protocol 3: LC-MS/MS for Quantification of this compound and Sominone in Plasma
This is a representative protocol that requires optimization and validation.
Instrumentation:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analytes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound, sominone, and the internal standard.
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1-2 minutes.
-
Centrifuge at 10,000-12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.
Visualizations
Caption: Metabolic pathway of this compound in the gastrointestinal tract.
Caption: General experimental workflow for enhancing and evaluating the oral bioavailability of this compound.
References
- 1. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) [mdpi.com]
- 2. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sominone enhances neurite outgrowth and spatial memory mediated by the neurotrophic factor receptor, RET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
Technical Support Center: Withanoside IV Bioanalytical Method Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalytical method development of withanoside IV.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in developing a bioanalytical method for this compound?
A1: The most common challenges include:
-
Poor Ionization Efficiency: this compound, being a glycoside, can exhibit suboptimal ionization in electrospray ionization (ESI), leading to low sensitivity.
-
Adduct Formation: It readily forms various adducts (e.g., [M+Na]+, [M+K]+, [M+NH4]+), which can complicate data analysis and reduce the response of the desired precursor ion.[1]
-
In-source Fragmentation: The glycosidic bond is labile and can break in the ion source, leading to the premature fragmentation of this compound into its aglycone, sominone. This can result in an underestimation of the true concentration.
-
Matrix Effects: Components of biological matrices like plasma can co-elute with this compound and suppress or enhance its ionization, affecting the accuracy and precision of the method.
-
Low Recovery: The high polarity of this compound can make its extraction from biological matrices challenging, leading to low and variable recovery rates.
-
Isomeric and Isobaric Interferences: Biological matrices and plant extracts may contain isomers or isobars of this compound that can interfere with its quantification if the chromatographic separation is not adequate.[2][3]
Q2: Which ionization mode is best for this compound analysis by LC-MS/MS?
A2: Positive electrospray ionization (ESI+) is typically the preferred mode for the analysis of this compound.[3] It often forms an ammonium adduct ([M+NH4]+) or a protonated molecule ([M+H]+) that can be used as the precursor ion for MS/MS analysis.[2]
Q3: What are suitable internal standards (IS) for this compound quantification?
A3: The selection of a suitable internal standard is critical for accurate quantification. While a stable isotope-labeled this compound would be ideal, it is not commercially available. Commonly used alternatives include:
-
Other Withanolides or Withanosides: If not present in the sample, other withanolides or withanosides with similar physicochemical properties can be used.
-
Compounds with Similar Structure and Polarity: Fluoxymesterone and difenoconazole have been successfully used as internal standards in a validated method for the simultaneous quantification of several withanosides and withanolides, including this compound.[2]
Q4: How can I improve the extraction recovery of this compound from plasma?
A4: To improve extraction recovery, consider the following:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte. Oasis HLB cartridges are a good starting point due to their ability to retain a wide range of compounds.[4]
-
Liquid-Liquid Extraction (LLE): While potentially less clean than SPE, LLE can be optimized. Use a polar organic solvent like ethyl acetate or a mixture of solvents to efficiently extract this compound.
-
Protein Precipitation (PPT): This is a simpler but generally less clean method. Acetonitrile is a common choice for PPT. To improve recovery, optimize the ratio of acetonitrile to plasma and ensure complete protein precipitation by vortexing and centrifugation at low temperatures.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low Sensitivity / Poor Peak Area | 1. Suboptimal ionization parameters. 2. In-source fragmentation. 3. Formation of multiple adducts. 4. Low extraction recovery. | 1. Optimize source parameters (e.g., capillary voltage, desolvation temperature, gas flow). 2. Use a lower desolvation temperature and cone voltage to minimize in-source fragmentation. 3. Optimize the mobile phase to promote the formation of a single, dominant adduct (e.g., by adding ammonium formate to promote [M+NH4]+).[1] 4. Evaluate and optimize the sample preparation method (see FAQ 4). |
| High Variability in Results (Poor Precision) | 1. Inconsistent extraction recovery. 2. Significant matrix effects. 3. Analyte instability in the matrix or autosampler. 4. Improper internal standard selection or use. | 1. Ensure the extraction procedure is robust and reproducible. SPE is often more reproducible than LLE or PPT. 2. Develop a more efficient sample clean-up method to remove interfering matrix components. Consider chromatographic modifications to separate this compound from the matrix interferences. 3. Perform stability studies (freeze-thaw, bench-top, autosampler) to assess and mitigate degradation.[3] 4. Select an internal standard that closely mimics the behavior of this compound during extraction and ionization. |
| Inaccurate Results (Poor Accuracy) | 1. Unaccounted for matrix effects. 2. Calibration standards not matching the study samples' matrix. 3. Degradation of this compound in stock solutions or quality control (QC) samples. | 1. Quantify the matrix effect and, if significant, use a matrix-matched calibration curve or a stable isotope-labeled internal standard if available. 2. Prepare calibration standards in the same biological matrix as the unknown samples. 3. Verify the stability of stock and QC samples under the storage conditions used. |
| Peak Tailing or Splitting | 1. Poor chromatographic conditions. 2. Column degradation. 3. Co-elution with an interfering compound. | 1. Optimize the mobile phase composition and gradient. Ensure the pH of the mobile phase is appropriate for the analyte and column. 2. Use a guard column and ensure proper sample clean-up to protect the analytical column. If necessary, replace the column. 3. Improve sample clean-up or modify the chromatographic method to achieve better separation. |
Quantitative Data Summary
The following tables summarize validation parameters from published bioanalytical methods for this compound.
Table 1: Linearity and Sensitivity of this compound Bioanalytical Methods
| Method | Matrix | Linearity Range (ng/mL) | r² | LLOQ (ng/mL) | Reference |
| UHPLC-MS/MS | Rat Plasma | 3 - 400 | 0.9917 - 0.9976 | 3 | Modi et al., 2022[3] |
| UHPLC-PDA | Withania somnifera Extract | 2000 - 12000 | 0.9997 | 646 | Girme et al., 2020[5] |
| LC-MS/MS | Human Plasma | Not Specified | >0.999 | 1.0 | Randomized, Double-Blind, Crossover Study[6] |
Table 2: Accuracy and Precision of this compound Bioanalytical Methods
| Method | Matrix | QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
| UHPLC-MS/MS | Rat Plasma | LQC, MQC, HQC | Within 15% | Within 15% | Within ±15% | Modi et al., 2022[3] |
| UHPLC-PDA | Withania somnifera Extract | Not Applicable | <5.0% | <5.0% | 0.01 - 0.76 | Girme et al., 2020[5] |
Table 3: Recovery and Matrix Effect of this compound Bioanalytical Methods
| Method | Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) | Reference |
| UHPLC-MS/MS | Rat Plasma | Solid-Phase Extraction | 92.06 - 99.96 | 85 - 115 | Modi et al., 2022[3] |
| UHPLC-PDA | Withania somnifera Extract | Spiking in Extract | 84.77 - 100.11 | Not Applicable | Girme et al., 2020[5] |
Experimental Protocols
1. Sample Preparation using Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is adapted from methodologies used for withanolide analysis in plasma.[4]
-
Pre-condition the SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Dilute 100 µL of plasma sample with 200 µL of water.
-
Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
2. UHPLC-MS/MS Method for Quantification of this compound
This protocol is based on the method described by Modi et al., 2022.[2][3]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute this compound and other less polar compounds, followed by a wash and re-equilibration step.
-
Injection Volume: 3 µL.[1]
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: ESI+.
-
MRM Transition: For this compound, the precursor ion is often the ammonium adduct at m/z 800.45. A common product ion for quantification is m/z 459.30.[2]
-
Optimization: Optimize cone voltage and collision energy to maximize the signal for the specific transition.
-
Visualizations
Caption: Experimental workflow for this compound bioanalysis.
Caption: Troubleshooting decision tree for this compound bioanalysis.
References
- 1. Liquid chromatography-mass spectrometry quantification of phytochemicals in Withania somnifera using data-dependent acquisition, multiple-reaction-monitoring, and parallel-reaction-monitoring with an inclusion list - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods [mdpi.com]
- 5. Investigating 11 Withanosides and Withanolides by UHPLC–PDA and Mass Fragmentation Studies from Ashwagandha (Withania somnifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized, Double-Blind, Crossover Study Comparing the Bioavailability of 4 Ashwagandha (Withania somnifera (L.) Dunal) Extracts in Healthy Adults Under Fasting Condition - PMC [pmc.ncbi.nlm.nih.gov]
optimizing extraction yield of withanoside IV from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of withanoside IV from plant material.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the extraction of this compound.
1. Issue: Low this compound Yield
-
Potential Cause: Inefficient extraction method.
-
Solution: Consider employing advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[1][2] These methods can significantly reduce extraction time and improve yield compared to conventional methods like maceration or Soxhlet extraction.[1][3] Subcritical Water Extraction (SWE) has also been shown to yield high concentrations of withanosides, including this compound.[4]
-
Potential Cause: Suboptimal solvent selection.
-
Solution: The choice of solvent is critical. While methanol has been identified as a key factor influencing phytochemical properties, aqueous alcoholic compositions, such as 70:30 ethanol-water mixtures, have demonstrated high extraction efficiency for withanolides.[5][6] For instance, a 70% ethanol solution has been used effectively in ultrasound-assisted extraction protocols.[7]
-
Potential Cause: Inappropriate extraction parameters (temperature, time, particle size).
-
Solution: Optimize extraction conditions. For UAE, parameters such as a liquid-to-solid ratio of 20:1, an ultrasonic power of 250 W, a temperature of 50°C, and a duration of 40 minutes have been found to be optimal in some studies.[7] The particle size of the plant material should be small to increase the surface area for solvent interaction; a powder size of less than 220 microns has been used in MAE.[8]
2. Issue: Presence of Impurities in the Extract
-
Potential Cause: Co-extraction of undesired compounds.
-
Solution: Employ a selective solvent system. While polar solvents are effective for this compound, they may also extract other polar compounds. Consider a multi-step extraction or a purification step using techniques like column chromatography. Supercritical Fluid Extraction (SFE) with CO2 can yield a highly pure extract with minimal residual organic solvents.[1]
-
Potential Cause: Degradation of target compounds.
-
Solution: Control the extraction temperature. High temperatures, especially for prolonged periods, can lead to the degradation of thermolabile compounds. MAE and UAE offer the advantage of shorter extraction times, which can help minimize degradation.[2][3]
3. Issue: Inconsistent Results Between Batches
-
Potential Cause: Variability in plant material.
-
Solution: Ensure the use of standardized plant material. The concentration of this compound can vary depending on the plant part, geographical location, and harvest time.[6] Using a consistent source and pre-processing the material to a uniform particle size can help improve reproducibility.
-
Potential Cause: Lack of precise control over extraction parameters.
-
Solution: Maintain strict control over all extraction parameters, including solvent-to-solid ratio, temperature, time, and agitation/sonication power. Document all parameters for each batch to ensure consistency.
Frequently Asked Questions (FAQs)
1. What is the most effective method for extracting this compound?
Modern "Green Extraction" techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than conventional methods, offering higher yields in shorter times with reduced solvent consumption.[2][9] Subcritical Water Extraction (SWE) is another powerful method that has shown high extraction yields for withanosides.[4]
2. Which solvent is best for this compound extraction?
A mixture of methanol and water is often effective.[10] For example, 80% methanol has been identified as an optimal concentration in some studies.[5] A 70% ethanol solution has also been successfully used, particularly in UAE.[7] The choice may depend on the specific extraction technique and the desired purity of the final extract.
3. How do temperature and time affect extraction yield?
Generally, increasing the temperature and time can enhance extraction efficiency up to a certain point. However, excessive heat or prolonged extraction can lead to the degradation of this compound. Optimized conditions for a specific method should be determined experimentally. For instance, in one study, optimal MAE was achieved in just 4 minutes, compared to 14 hours for conventional Soxhlet extraction.[3]
4. What is the importance of the solid-to-liquid ratio?
The solid-to-liquid ratio is a critical parameter. A higher ratio (more solvent) can improve extraction efficiency by ensuring complete wetting of the plant material and providing a sufficient concentration gradient for mass transfer. A ratio of 1:10 w/v is common in maceration, while a 20:1 liquid-to-solid ratio has been optimized for UAE in some protocols.[1][7]
5. How can I quantify the this compound content in my extract?
High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is a common and reliable method for the quantification of this compound.[4][6] Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers even greater sensitivity and specificity.[11]
Data Presentation
Table 1: Comparison of Different Extraction Methods for Withanolides
| Extraction Method | Typical Solvent(s) | Advantages | Disadvantages | Reference |
| Maceration | Ethanol, Methanol | Simple, low cost | Time-consuming, lower efficiency | [1] |
| Soxhlet Extraction | Ethanol, Methanol | Continuous, higher efficiency than maceration | Time-consuming, large solvent volume, potential for thermal degradation | [1] |
| Ultrasound-Assisted Extraction (UAE) | 70:30 Ethanol-Water | Fast, efficient, reduced solvent consumption | Requires specialized equipment | [1][7] |
| Microwave-Assisted Extraction (MAE) | Methanol | Very fast, efficient, reduced solvent consumption | Requires specialized equipment, potential for localized overheating | [1][3] |
| Subcritical Water Extraction (SWE) | Water | Environmentally friendly, high yield | Requires high pressure and temperature equipment | [4] |
| Supercritical Fluid Extraction (SFE) | CO2 with co-solvent (e.g., ethanol) | High purity extract, no residual organic solvents | High initial equipment cost | [1] |
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction of Withanolides
| Parameter | Optimized Value | Reference |
| Liquid-to-Solid Ratio | 20:1 | [7] |
| Extraction Solvent | 70% Ethanol | [7] |
| Ultrasonic Power | 250 W | [7] |
| Ultrasonic Time | 40 min | [7] |
| Ultrasonic Temperature | 50 °C | [7] |
Experimental Protocols
Protocol: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and may require optimization for specific plant materials and equipment.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., roots of Withania somnifera) at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., passing through a 40-60 mesh sieve).
-
-
Extraction:
-
Accurately weigh a specific amount of the powdered plant material (e.g., 1 gram).
-
Place the powder into an extraction vessel (e.g., a flask).
-
Add the extraction solvent (e.g., 70% ethanol) at a predetermined liquid-to-solid ratio (e.g., 20:1, so 20 mL of solvent for 1 gram of powder).[7]
-
Place the vessel in an ultrasonic bath.
-
Set the ultrasonic frequency (e.g., 20-40 kHz), power (e.g., 250 W), temperature (e.g., 50°C), and time (e.g., 40 minutes).[1][7]
-
Begin sonication.
-
-
Post-Extraction Processing:
-
After the extraction is complete, cool the mixture to room temperature.
-
Separate the extract from the solid plant material by filtration (e.g., using Whatman No. 1 filter paper) or centrifugation.
-
Wash the solid residue with a small amount of the extraction solvent to ensure complete recovery of the extract.
-
Combine the filtrate/supernatant.
-
-
Solvent Removal and Quantification:
-
Evaporate the solvent from the extract under reduced pressure using a rotary evaporator.
-
Dry the resulting crude extract to a constant weight.
-
Reconstitute a known amount of the dry extract in a suitable solvent (e.g., methanol) for analysis.
-
Quantify the this compound content using a validated analytical method such as HPLC-PDA or UHPLC-MS/MS.[4][11]
-
Visualizations
Caption: A generalized experimental workflow for the extraction and analysis of this compound.
Caption: A decision tree for troubleshooting low extraction yields of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of extraction methods on yield, phytochemical constituents and antioxidant activity of <i>Withania somnifera</i> - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Subcritical water extraction of withanosides and withanolides from ashwagandha (Withania somnifera L) and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academicjournals.org [academicjournals.org]
- 10. real.mtak.hu [real.mtak.hu]
- 11. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting withanoside IV quantification in complex biological matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of withanoside IV in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in quantifying this compound in biological samples?
A1: The primary challenges include:
-
Matrix Effects: Endogenous components in biological matrices like plasma or tissue homogenates can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.[1][2]
-
In-source Fragmentation: this compound is a glycosylated withanolide, and the glycosidic bond can be susceptible to breaking within the mass spectrometer's ion source, leading to lower sensitivity for the intact molecule and complicating quantification.[3][4]
-
Presence of Isomers and Isobars: Withania somnifera extracts contain numerous withanolides, some of which are isomeric or isobaric with this compound, making chromatographic separation crucial for accurate measurement.[5][6][7]
-
Low Bioavailability and Plasma Concentrations: Following oral administration, the concentration of this compound in plasma can be very low (in the ng/mL range), requiring highly sensitive analytical methods.[7][8][9][10]
-
Analyte Stability: Like many natural products, the stability of this compound in biological matrices during sample collection, storage, and processing must be carefully evaluated to ensure accurate results.[11]
Q2: Which analytical technique is most suitable for this compound quantification?
A2: Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the most widely used and recommended technique.[7][8][9][11] This method offers the high sensitivity and selectivity required to detect low concentrations of this compound and distinguish it from other structurally related compounds in complex matrices.[7][8][9][11] HPLC with photodiode array (PDA) detection can also be used, but it may lack the sensitivity and specificity of MS/MS for bioanalytical applications.[5][6]
Q3: How can I minimize matrix effects?
A3: To mitigate matrix effects, consider the following strategies:
-
Effective Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components from the matrix.[11][12] Protein precipitation is a simpler but generally less clean method.
-
Chromatographic Separation: Optimize your UHPLC method to ensure this compound is chromatographically resolved from co-eluting matrix components.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) for this compound is the ideal choice as it will behave similarly to the analyte during extraction and ionization, thus compensating for matrix effects. If a SIL-IS is unavailable, a structurally similar compound can be used, but it must be demonstrated not to suffer from differential matrix effects.
-
Standard Addition Method: This involves adding known amounts of this compound standard to aliquots of the sample to create a calibration curve within the matrix itself, which can help to correct for proportional matrix effects.[1]
Q4: What should I consider when developing a UHPLC-MS/MS method for this compound?
A4: Key considerations include:
-
Ionization Mode: Electrospray ionization (ESI) is commonly used. This compound can form ammonium or sodium adducts, so it's important to identify the most stable and abundant precursor ion for fragmentation.[3][11]
-
MS/MS Transitions: Select specific and high-intensity precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both this compound and the internal standard to ensure selectivity and sensitivity.
-
Source Conditions: Optimize ion source parameters such as temperature and capillary voltage to minimize in-source fragmentation and maximize the signal of the intact molecule.[3][4]
-
Chromatography: A C18 reversed-phase column is typically used. Optimize the mobile phase composition (often acetonitrile or methanol and water with additives like formic acid or ammonium acetate) and gradient to achieve good peak shape and separation from isomers.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | 1. Inefficient extraction. 2. Analyte degradation. 3. Suboptimal MS/MS parameters. 4. Severe ion suppression. | 1. Evaluate and optimize the extraction procedure (e.g., change SPE sorbent, LLE solvent). 2. Assess sample stability under different storage and handling conditions (freeze-thaw cycles, bench-top stability).[11] 3. Optimize MS source conditions (temperature, voltage) and MRM transitions.[3][4] 4. Improve sample cleanup, adjust chromatography to separate from interfering peaks, or use a stable isotope-labeled internal standard. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Unstable MS/MS signal due to matrix effects. 3. Instrument instability. | 1. Ensure consistent and precise execution of the extraction protocol. 2. Implement a more effective sample cleanup method. Use a suitable internal standard. 3. Perform system suitability tests and ensure the instrument is properly calibrated and maintained. |
| Poor Accuracy (Results are consistently too high or too low) | 1. Significant matrix effects (ion enhancement or suppression). 2. Incorrect calibration standards. 3. Co-elution with an interfering substance. | 1. Evaluate matrix effects by comparing the response of a standard in solvent versus a post-extraction spiked sample. If significant, improve sample cleanup or use a matrix-matched calibration curve.[1][2] 2. Verify the purity and concentration of your this compound reference standard.[14] 3. Improve chromatographic resolution by modifying the gradient, mobile phase, or column. |
| Peak Tailing or Splitting | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent incompatible with the mobile phase. | 1. Wash or replace the analytical column. Use a guard column. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic form. 3. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound from various studies.
| Parameter | Matrix | Method | Value | Reference |
| Cmax (Maximum Concentration) | Rat Plasma | UHPLC-MS/MS | 13.833 ± 3.727 ng/mL | [7][11][15] |
| Human Plasma | LC-MS/MS | 0.64 - 7.23 ng/mL | [8][10] | |
| Tmax (Time to Cmax) | Rat Plasma | UHPLC-MS/MS | 0.750 ± 0.000 h | [7][11][15] |
| LLOQ (Lower Limit of Quantification) | Plasma | LC-MS/MS | 0.25 - 3 ng/mL | [10] |
| Ashwagandha Extract | UHPLC-PDA | 0.646 - 1.098 µg/mL | [6] | |
| Extraction Recovery | Plasma | SPE | 92.06% - 99.96% | [11] |
| Ashwagandha Extract | Spiking | 84.77% - 100.11% | [6] | |
| Permeability (Peff) | In vitro model | HPLC-MS | 3.19 x 10⁻⁶ cm/s | [13] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Plasma
This protocol is adapted from a method for the analysis of withanosides in rat plasma.[11]
-
Spiking: To an 85 µL aliquot of plasma, add 5 µL of this compound standard (or a mixed standard solution) and 5 µL of the internal standard solution.
-
Protein Precipitation: Add 400 µL of methanol to the plasma sample. Vortex for 1-2 minutes.
-
Centrifugation: Centrifuge the mixture at 5000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect 300 µL of the supernatant and transfer it to a clean 1.5 mL tube.
-
Dilution: Add 300 µL of a suitable aqueous solution (e.g., water with 0.1% formic acid) to the supernatant.
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge) by washing with methanol followed by equilibration with the aqueous solution used in step 5.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent solution to remove polar interferences.
-
Elution: Elute this compound with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for injection into the UHPLC-MS/MS system.
UHPLC-MS/MS Analysis
The following are typical starting conditions that should be optimized for your specific instrument and application.
-
UHPLC System:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.[13]
-
Mobile Phase B: Acetonitrile or methanol.[13]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to elute this compound, followed by a high organic wash and re-equilibration.
-
Injection Volume: 2 - 10 µL.
-
-
MS/MS System:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Precursor Ion ([M+NH₄]⁺): m/z 800.45.[11]
-
Product Ions: Requires optimization, but will be fragments of the precursor ion.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows to maximize signal and minimize in-source fragmentation.[3]
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. eijppr.com [eijppr.com]
- 3. Liquid chromatography-mass spectrometry quantification of phytochemicals in Withania somnifera using data-dependent acquisition, multiple-reaction-monitoring, and parallel-reaction-monitoring with an inclusion list - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Liquid chromatography-mass spectrometry quantification of phytochemicals in Withania somnifera using data-dependent acquisition, multiple-reaction-monitoring, and parallel-reaction-monitoring with an inclusion list [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigating 11 Withanosides and Withanolides by UHPLC–PDA and Mass Fragmentation Studies from Ashwagandha (Withania somnifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. extraction of drug from biological matrix.pptx [slideshare.net]
- 13. Evaluation of the bioavailability of major withanolides of Withania somnifera using an in vitro absorption model system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. researchgate.net [researchgate.net]
overcoming low plasma concentration in withanoside IV pharmacokinetic studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with low plasma concentrations of withanoside IV in pharmacokinetic (PK) studies.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low or undetectable plasma concentrations of this compound in my PK study?
A1: Low plasma concentrations of this compound are a common challenge and can be attributed to several factors:
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Poor Absorption: this compound is a glycosylated molecule with a high molecular weight (782.92 g/mol ) and a large topological polar surface area (TPSA), both of which can limit its passive diffusion across the intestinal epithelium.[1][2][3] In vitro studies using MDCK cells have shown that this compound has low permeability.[2][3]
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Rapid Metabolism: Evidence suggests that this compound is a prodrug that is metabolized to its aglycone, sominone.[4] This conversion can lead to a rapid decrease in the plasma concentration of the parent compound, with sominone being the active metabolite responsible for the observed pharmacological effects.[4]
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Insufficient Analytical Sensitivity: The concentration of this compound in plasma can be in the low ng/mL range.[5][6][7] If the analytical method used is not sensitive enough, it may fail to detect these low concentrations. The lower limit of quantification (LLOQ) of the analytical method is a critical parameter.[5]
-
High Plasma Protein Binding: Many natural compounds exhibit high binding to plasma proteins, which reduces the free concentration of the drug available for analysis and pharmacological activity.[8]
Q2: What is a typical Cmax for this compound that I should expect to see in my studies?
A2: The maximum plasma concentration (Cmax) of this compound can vary significantly depending on the species, dosage, and formulation. However, reported values are consistently in the low ng/mL range. Below is a summary of reported Cmax values from preclinical and clinical studies.
Data Summary
Table 1: Pharmacokinetic Parameters of this compound
| Species | Dosage | Formulation | Cmax (ng/mL) | Tmax (h) | Reference |
| Rat | 500 mg/kg | W. somnifera Extract | 13.833 ± 3.727 | 0.750 ± 0.000 | [1][6] |
| Human | 400 mg | W. somnifera Extract Capsules | 0.639 ± 0.211 | 1.639 ± 0.993 | [7] |
| Human | Not Specified | W. somnifera Products | 0.64 - 7.23 | 1.57 - 1.76 | [5] |
Troubleshooting Guide
Issue: Undetectable or Below Limit of Quantification (BLQ) Plasma Concentrations
If you are consistently observing BLQ results for this compound, consider the following troubleshooting steps and potential solutions.
1. Analytical Method Optimization
-
Recommendation: Utilize an ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method. This is the most reported and sensitive method for quantifying withanolides in plasma.[5][9][10]
-
Actionable Step: Ensure your method is validated according to FDA/EMA guidelines, with a focus on achieving a low LLOQ (e.g., in the range of 0.25 ng/mL).[5][6]
2. Investigate Metabolism
-
Recommendation: Since this compound is metabolized to sominone, it is crucial to quantify the metabolite in addition to the parent drug.[4]
-
Actionable Step: Develop and validate an analytical method for the simultaneous quantification of both this compound and sominone in plasma. This will provide a more complete pharmacokinetic profile.
3. Dosing and Formulation Considerations
-
Recommendation: The formulation of the administered compound can significantly impact its absorption.
-
Actionable Step: Consider formulation strategies to enhance the bioavailability of this compound. While specific studies on this compound are limited, techniques used for other poorly soluble compounds, such as self-emulsifying drug delivery systems (SEDDS), could be explored.[2]
Experimental Protocols
Protocol 1: Plasma Sample Preparation and UHPLC-MS/MS Analysis
This protocol is a generalized procedure based on methodologies reported for the quantification of withanolides in plasma.[1][6][9]
-
Plasma Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the UHPLC-MS/MS system.
-
-
UHPLC-MS/MS Conditions (Example):
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound to its active aglycone, sominone.
General Workflow for this compound Pharmacokinetic Analysis
Caption: Workflow for a typical pharmacokinetic study of this compound.
References
- 1. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the bioavailability of major withanolides of Withania somnifera using an in vitro absorption model system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the bioavailability of major withanolides of Withania somnifera using an in vitro absorption model system – ScienceOpen [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Review Reports - Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods | MDPI [mdpi.com]
Technical Support Center: Optimization of Culture Medium for Enhancing Withanolide Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of culture media for enhanced withanolide production in Withania somnifera in vitro cultures.
Frequently Asked Questions (FAQs)
Q1: What is the most commonly used basal medium for Withania somnifera cultures?
A1: Murashige and Skoog (MS) medium is the most frequently reported basal medium for various in vitro cultures of Withania somnifera, including callus, cell suspension, and root cultures.[1][2][3][4][5] Other media such as Gamborg’s B5, Nitsch and Nitsch (NN), and Schenk and Hildebrandt (SH) have also been used, but MS medium, often at full or half strength, is generally preferred for both biomass accumulation and withanolide production.[1][2][4]
Q2: Which plant growth regulators (PGRs) are most effective for enhancing withanolide production?
A2: The choice of PGRs significantly influences both biomass growth and withanolide synthesis. For callus induction, a combination of an auxin like 2,4-dichlorophenoxyacetic acid (2,4-D) and a cytokinin like kinetin (KN) is often effective.[3] For shoot regeneration, a combination of 6-benzylaminopurine (BAP) and indole butyric acid (IBA) has shown good results.[3] In cell suspension cultures, combinations of auxins (e.g., picloram, IAA) and cytokinins (e.g., KN, BA) have been optimized to enhance withanolide yields.[6][7][8] The optimal concentration and combination can vary depending on the specific cell line and desired withanolide profile.
Q3: How can elicitors be used to boost withanolide production?
A3: Elicitation is a highly effective strategy to enhance the production of withanolides, which are secondary metabolites involved in plant defense.[9][10] Both biotic (e.g., chitosan, yeast extract, fungal extracts) and abiotic (e.g., salicylic acid, methyl jasmonate, heavy metals) elicitors can be used.[9][10][11][12] The timing of elicitor addition, its concentration, and the duration of exposure are critical factors that need to be optimized for each specific culture system.[6][8][11] For instance, chitosan has been shown to significantly increase the yield of various withanolides in cell suspension cultures.[6][8][9]
Q4: What is precursor feeding and how does it impact withanolide biosynthesis?
A4: Precursor feeding involves supplying the culture medium with biosynthetic precursors of withanolides to increase their production. Withanolides are synthesized via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.[8][13][14][15] Key precursors that can be fed to the culture include cholesterol, mevalonic acid, and squalene.[6][8] Squalene, for example, has been demonstrated to significantly enhance the production of several withanolides.[6][8] The concentration of the precursor and the timing of its addition are crucial for achieving optimal results.
Q5: What is the optimal carbon source and concentration for withanolide production?
A5: Sucrose is the most commonly used carbon source in Withania somnifera cultures.[1][5][7] The optimal concentration typically ranges from 2% to 5% (w/v).[1][6][7] While sucrose is generally effective for both biomass and withanolide accumulation, other carbon sources like glucose, fructose, and maltose have also been investigated.[1][5][7] The choice of carbon source and its concentration can significantly impact cell growth and the metabolic flux towards withanolide biosynthesis.
Troubleshooting Guides
| Issue | Possible Causes | Troubleshooting Steps |
| Low or no withanolide production in callus/cell suspension cultures. | - Inappropriate basal medium or PGR combination.[3] - Non-optimal culture conditions (pH, temperature, light). - Low-producing cell line. | - Test different basal media (MS, B5) and their strengths.[1][2] - Screen various auxins and cytokinins at different concentrations and ratios.[3] - Ensure the initial pH of the medium is around 5.8.[1] - Select high-yielding cell lines through screening. |
| Biomass is high, but withanolide content is low. | - Culture medium is optimized for growth but not for secondary metabolite production. - Lack of stress signals that induce withanolide biosynthesis. | - Introduce elicitors such as chitosan, salicylic acid, or methyl jasmonate to the culture medium.[9][10][11] - Experiment with precursor feeding (e.g., squalene) to direct metabolic flow towards withanolides.[6][8] - Induce mild abiotic stress, such as altered light conditions or osmotic stress, which can sometimes enhance secondary metabolite production.[12][16][17] |
| Poor growth of hairy root cultures. | - Suboptimal basal medium. - Inappropriate strain of Agrobacterium rhizogenes. | - Half-strength MS liquid medium is often optimal for hairy root growth.[4] - Test different strains of A. rhizogenes as transformation efficiency can vary.[4] |
| Inconsistent withanolide yields between batches. | - Variability in inoculum density.[1] - Inconsistent culture conditions. - Genetic instability of the cell line over prolonged subculturing. | - Standardize the inoculum density for each experiment.[1] - Maintain consistent culture parameters (temperature, agitation speed, light/dark cycle). - Re-initiate cultures from cryopreserved stock cell lines periodically. |
| Browning of the culture medium and cell death after adding elicitors or precursors. | - Cytotoxic effects of high concentrations of the added substance.[9] - Oxidative stress leading to the production of phenolic compounds. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration of the elicitor or precursor. - Optimize the exposure time; shorter exposure times may be sufficient to induce the desired response without causing cell death.[6][8] - Add antioxidants like ascorbic acid or polyvinylpyrrolidone (PVP) to the medium. |
Data Presentation: Enhancing Withanolide Production
Table 1: Effect of Elicitors on Withanolide Production in W. somnifera Cell Suspension Culture
| Elicitor | Concentration | Exposure Time | Key Withanolide(s) Increased | Fold Increase (Approx.) | Reference |
| Chitosan | 100 mg/L | 4 hours | Total Withanolides | 1.87 (in shake-flask) | [6][8] |
| Jasmonic Acid | 50 ppm | Foliar Spray (in vivo) | Withaferin A | 8.5 | [10][18][19] |
| Chitosan | 50 ppm | Foliar Spray (in vivo) | Withanolide A | 11.3 | [10][18] |
| Salicylic Acid | - | - | Withanolide A, B, Withaferin A, Withanone | Marked increase | [7] |
Table 2: Effect of Precursors on Withanolide Production in W. somnifera Cell Suspension Culture
| Precursor | Concentration | Exposure Time | Key Withanolide(s) Increased | Fold Increase (Approx.) | Reference |
| Squalene | 6 mM | 48 hours | Withanolide A, Withaferin A, etc. | 1.2 - 2.0 | [6][8] |
| Mevalonic Acid | - | - | Modest increase in total withanolides | - | [6][8] |
| Cholesterol | - | - | No significant increase | - | [6][8] |
Table 3: Effect of Plant Growth Regulators (PGRs) on Callus Induction and Regeneration
| PGR Combination | Concentration (mg/L) | Culture Stage | Response | Reference |
| 2,4-D + Kinetin | 0.5 + 0.2 | Callus Induction | 98% callusing | [3] |
| BAP + IBA | - | Shoot Regeneration | Best on green, compact calli | [3] |
| BAP | 2 | Shoot Bud Regeneration | 98% frequency | [3] |
| IBA | 0.5 | Rooting | Efficient rooting | [3] |
Experimental Protocols
Protocol 1: Establishment of Withania somnifera Cell Suspension Culture
-
Callus Induction:
-
Sterilize explants (e.g., leaves, nodes) from in vitro grown W. somnifera plantlets.
-
Culture the explants on solid MS medium supplemented with 0.5 mg/L 2,4-D and 0.2 mg/L Kinetin for callus induction.[3]
-
Incubate in the dark at 25 ± 2°C.
-
Subculture the developing callus every 3-4 weeks.
-
-
Initiation of Suspension Culture:
-
Select friable, fast-growing callus and transfer approximately 5 g to a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same PGR composition as the callus induction medium.
-
Place the flasks on a gyratory shaker at 120 rpm in the dark at 25 ± 2°C.[20]
-
-
Maintenance and Subculturing:
-
Subculture the cell suspension every 2 weeks by transferring an appropriate volume of the culture to fresh liquid medium.
-
Protocol 2: Elicitation and Precursor Feeding in Cell Suspension Culture
-
Preparation of Elicitor and Precursor Stock Solutions:
-
Prepare stock solutions of elicitors (e.g., 1 g/L chitosan in dilute acetic acid) and precursors (e.g., squalene in a suitable solvent) and sterilize by filtration.
-
-
Application to Culture:
-
Grow the cell suspension culture for a predetermined period (e.g., 21 days) to reach the exponential growth phase.[6][8]
-
Aseptically add the filter-sterilized elicitor or precursor stock solution to the culture flasks to achieve the desired final concentration (e.g., 100 mg/L chitosan, 6 mM squalene).[6][8]
-
-
Incubation and Harvesting:
Protocol 3: Quantification of Withanolides using High-Performance Liquid Chromatography (HPLC)
-
Extraction:
-
Extract a known weight of dried and powdered plant material (e.g., 1 g) with a suitable solvent like methanol by sonication or shaking.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Redissolve the residue in a known volume of the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
Visualizations
Caption: Simplified overview of the withanolide biosynthetic pathway.
References
- 1. Establishment of cell suspension cultures of Withania somnifera for the production of withanolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Addressing Challenges to Enhance the Bioactives of Withania somnifera through Organ, Tissue, and Cell Culture Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of plant growth regulators on callus mediated regeneration and secondary metabolites synthesis in Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Enhanced Biosynthesis of Withanolides by Elicitation and Precursor Feeding in Cell Suspension Culture of Withania somnifera (L.) Dunal in Shake-Flask Culture and Bioreactor | PLOS One [journals.plos.org]
- 7. Enhancing Withanolide Production in the Withania Species: Advances in In Vitro Culture and Synthetic Biology Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Biosynthesis of Withanolides by Elicitation and Precursor Feeding in Cell Suspension Culture of Withania somnifera (L.) Dunal in Shake-Flask Culture and Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Elicitation Approaches for Withanolide Production in Hairy Root Culture of Withania somnifera (L.) Dunal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. Biosynthesis of the triterpenoid withanolides in Withaniasomnifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential Gene Expression and Withanolides Biosynthesis During in vitro and ex vitro Growth of Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Optimization of Elicitation Conditions to Enhance the Production of Potent Metabolite Withanolide from Withania somnifera (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimization of Elicitation Conditions to Enhance the Production of Potent Metabolite Withanolide from Withania somnifera (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative HPLC analysis of withanolides in Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]
precursor feeding strategies to increase withanoside IV biosynthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding precursor feeding strategies to increase withanoside IV biosynthesis in Withania somnifera cultures.
Frequently Asked Questions (FAQs)
Q1: What are the most effective precursors for increasing this compound production?
A1: Studies have shown that intermediate precursors in the withanolide biosynthetic pathway, such as squalene, cholesterol, and mevalonic acid, can enhance the production of this compound.[1][2] Among these, squalene has been reported to be particularly effective.[1][2]
Q2: Can the use of elicitors in combination with precursors further boost this compound yield?
A2: Yes, combining precursor feeding with elicitation is a highly effective strategy. Elicitors are compounds that stimulate defense responses in plants, often leading to an increase in secondary metabolite production. Chitosan, a biotic elicitor, used in conjunction with squalene, has been shown to significantly increase the yield of this compound and other withanolides.[1][3][4][5] Other elicitors like methyl jasmonate (MeJA) and salicylic acid (SA) have also been used to enhance withanolide production.[6][7][8]
Q3: What is the optimal concentration of precursors to use?
A3: The optimal concentration is crucial, as high concentrations can be inhibitory to cell growth and metabolite production.[1][2] For squalene, a concentration of 6 mM has been found to be effective for increasing this compound content.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and culture conditions.
Q4: When is the best time to add precursors and elicitors to the culture?
A4: Precursors and elicitors are typically added during the late exponential or early stationary phase of cell growth. For instance, in a 28-day culture cycle, precursors and elicitors can be added around day 21.[1][2][3] The exposure time is also a critical factor; for example, a 48-hour exposure to squalene and a 4-hour exposure to chitosan have been shown to be effective.[1][3][4][5]
Q5: What type of in vitro culture system is best suited for these strategies?
A5: Both cell suspension cultures and hairy root cultures of Withania somnifera have been successfully used for enhancing withanolide production through precursor feeding and elicitation.[1][9][10] Hairy root cultures are often favored due to their genetic stability and high productivity of secondary metabolites.[10] Bioreactors can be employed for large-scale production, offering better control over culture conditions and leading to higher yields compared to shake-flask cultures.[1][3][4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound yield despite precursor feeding. | - Suboptimal precursor concentration.- Inappropriate timing of precursor addition.- Poor viability of the cell/hairy root culture. | - Perform a dose-response curve to identify the optimal precursor concentration.- Add the precursor during the late exponential growth phase.- Ensure the culture is healthy and actively growing before treatment. |
| Cell browning and death after adding precursors/elicitors. | - Precursor/elicitor concentration is too high, leading to toxicity.- Solvent used to dissolve the precursor is toxic to the cells. | - Reduce the concentration of the precursor/elicitor.- Use a minimal amount of a less toxic solvent (e.g., ethanol) and include a solvent control in your experiment.[2] |
| Inconsistent results between experiments. | - Variability in the inoculum size or age.- Fluctuations in culture conditions (temperature, light, agitation).- Inconsistent timing of precursor/elicitor addition and harvest. | - Standardize the inoculum density and age for each experiment.- Maintain consistent environmental conditions for all cultures.- Strictly adhere to the established timeline for treatment and harvesting. |
| Difficulty in dissolving lipophilic precursors like squalene and cholesterol. | - These precursors have low solubility in aqueous culture media. | - Prepare stock solutions in an appropriate organic solvent like ethanol before adding to the medium.[2] Ensure the final solvent concentration in the medium is low to avoid toxicity. |
Quantitative Data Summary
The following tables summarize the quantitative effects of precursor feeding and elicitation on withanolide production.
Table 1: Effect of Squalene Feeding on this compound Production
| Treatment | Fold Increase in this compound | Reference |
| 6 mM Squalene | 1.63 | [1][2] |
Table 2: Combined Effect of Squalene and Chitosan on Withanolide Production in a Bioreactor
| Withanolide | Yield (mg) in Control | Yield (mg) with Squalene + Chitosan | Fold Increase | Reference |
| This compound | 878.57 | 2623.21 | ~3.0 | [4] |
| Withanolide A | 5800.45 | 7606.75 | ~1.3 | [4] |
| Withaferin A | 2494.00 | 3732.81 | ~1.5 | [4] |
Experimental Protocols
Protocol 1: Enhancing this compound Production using Squalene and Chitosan in Cell Suspension Culture
This protocol is adapted from the methodology described by Sivanandhan et al. (2014).[1][2][3]
-
Establishment of Cell Suspension Culture:
-
Initiate cell suspension cultures from friable callus of Withania somnifera in MS liquid medium supplemented with 1 mg/l picloram, 0.5 mg/l kinetin, 200 mg/l L-glutamine, and 5% sucrose.
-
Maintain the cultures on a gyratory shaker at 120 rpm in complete darkness at 25 ± 2°C.
-
-
Precursor and Elicitor Preparation:
-
Prepare a stock solution of squalene in 99% ethanol.
-
Prepare a stock solution of chitosan by dissolving it in dilute acetic acid.
-
-
Treatment:
-
On day 21 of the culture cycle, add the squalene stock solution to the culture medium to a final concentration of 6 mM.
-
Simultaneously, add the chitosan stock solution to a final concentration of 100 mg/l.
-
-
Incubation and Harvest:
-
Continue to incubate the treated cultures under the same conditions.
-
Harvest the cells on day 28 by filtration.
-
-
Analysis:
-
Dry the harvested cells at 60°C until a constant weight is achieved.
-
Extract the withanolides from the dried biomass using a suitable solvent (e.g., methanol).
-
Analyze the this compound content using High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Diagram 1: Simplified Withanolide Biosynthetic Pathway
A simplified diagram of the withanolide biosynthetic pathway.
Diagram 2: Experimental Workflow for Precursor Feeding
A workflow diagram for a precursor feeding experiment.
Diagram 3: Logical Relationship of Factors Affecting this compound Yield
Factors influencing this compound yield in in vitro cultures.
References
- 1. Enhanced Biosynthesis of Withanolides by Elicitation and Precursor Feeding in Cell Suspension Culture of Withania somnifera (L.) Dunal in Shake-Flask Culture and Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Biosynthesis of Withanolides by Elicitation and Precursor Feeding in Cell Suspension Culture of Withania somnifera (L.) Dunal in Shake-Flask Culture and Bioreactor | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. [PDF] Enhanced Biosynthesis of Withanolides by Elicitation and Precursor Feeding in Cell Suspension Culture of Withania somnifera (L.) Dunal in Shake-Flask Culture and Bioreactor | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of elicitation conditions with methyl jasmonate and salicylic acid to improve the productivity of withanolides in the adventitious root culture of Withania somnifera (L.) Dunal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Establishment of Withania somnifera hairy root cultures for the production of withanolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Withania somnifera: Advances and Implementation of Molecular and Tissue Culture Techniques to Enhance Its Application - PMC [pmc.ncbi.nlm.nih.gov]
addressing isomeric and isobaric interference in withanolide analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of isomeric and isobaric interference in withanolide analysis.
Frequently Asked Questions (FAQs)
Q1: What are isomeric and isobaric interferences in the context of withanolide analysis?
A1: Isomeric and isobaric interferences are significant challenges in the analysis of withanolides.[1][2][3][4] Isomeric withanolides are molecules that have the same molecular formula but different structural arrangements. Isobaric compounds have different molecular formulas but the same nominal mass. Both result in ions with very similar mass-to-charge ratios (m/z), making them difficult to distinguish using standard mass spectrometry.
Q2: Which withanolides are commonly found as isomers or isobars?
A2: Several withanolides and their derivatives are known to be isomeric or isobaric, complicating their analysis. For instance, Withaferin A, 12-Deoxywithastramonolide, Withanolide A, and Withanone share the same molecular formula of C28H38O6 and a molecular weight of 470.61 g/mol .[1] Similarly, various isomers of Viscosalactone B and Dihydrowithaferin A have been reported.[5]
Q3: What are the primary analytical techniques used to resolve these interferences?
A3: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the primary techniques.[6][7][8] Specifically, tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are employed to differentiate between compounds with similar m/z values.[9][10][11] Additionally, ion mobility spectrometry (IMS) is an emerging technique for separating isomeric compounds.[12]
Q4: Why is it crucial to separate isomeric and isobaric withanolides?
A4: Accurate identification and quantification of individual withanolides are essential because different isomers can have distinct biological activities and pharmacological effects. For drug development and quality control of herbal supplements, understanding the precise composition of withanolide mixtures is critical to ensure safety and efficacy.
Troubleshooting Guide
This guide addresses common issues encountered during withanolide analysis.
Issue 1: Poor chromatographic peak resolution between suspected isomers.
-
Possible Cause: The chromatographic method is not optimized for separating structurally similar compounds.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase Gradient: Adjust the gradient elution program to increase the separation time between closely eluting peaks. Experiment with different solvent compositions, such as acetonitrile and water with additives like formic acid or ammonium acetate, to enhance selectivity.[10][13][14]
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different HPLC column. Columns with different stationary phase chemistries (e.g., C18, phenyl-hexyl) or smaller particle sizes (in UHPLC) can provide better resolution.[8][9]
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Optimizing the column temperature can also affect the viscosity of the mobile phase and the interaction of analytes with the stationary phase.[15]
-
Issue 2: Co-eluting peaks with the same m/z value in the mass spectrum.
-
Possible Cause: Presence of isobaric or isomeric compounds that are not separated by the chromatographic method.
-
Troubleshooting Steps:
-
Employ High-Resolution Mass Spectrometry (HRMS): HRMS instruments like TOF or Orbitrap can provide accurate mass measurements, which may reveal slight mass differences between isobaric compounds that are not apparent with a standard quadrupole mass analyzer.
-
Utilize Tandem Mass Spectrometry (MS/MS): Differentiate isomers by their unique fragmentation patterns. Since isomers have different structures, they will often produce different product ions upon collision-induced dissociation (CID).[7][11] Develop a multiple reaction monitoring (MRM) method for quantification based on these unique fragments.[1][9]
-
Consider Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge.[12] This technique can often separate isomers that are indistinguishable by chromatography and mass spectrometry alone.[5][12]
-
Issue 3: Inconsistent quantification results for withanolides in complex matrices.
-
Possible Cause: Matrix effects (ion suppression or enhancement) or inefficient extraction of all isomers.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Develop a robust sample preparation protocol to minimize matrix effects. Techniques like solid-phase extraction (SPE) can help clean up the sample and remove interfering substances.[1]
-
Use an Internal Standard: Incorporate a suitable internal standard (IS) to correct for variations in extraction recovery and matrix effects. The IS should be structurally similar to the analytes of interest but not present in the sample.
-
Optimize Extraction Solvent: The choice of extraction solvent can significantly impact the recovery of withanolides. A mixture of ethanol, methanol, and water has been shown to be effective for extracting a broad range of withanolides.[16][17]
-
Quantitative Data Summary
Table 1: Common Withanolides and their Mass Spectrometric Properties
| Withanolide | Molecular Formula | Precursor Ion (m/z) [M+H]+ | Precursor Ion (m/z) [M+NH4]+ | Key Fragment Ions (m/z) |
| Withaferin A | C28H38O6 | 471.27 | 488.30 | 281.2, 67.05 |
| 12-Deoxywithastramonolide | C28H38O6 | 471.25 | - | 67.05 |
| Withanolide A | C28H38O6 | 471.27 | 488.30 | 471.25, 263.1 |
| Withanone | C28H38O6 | 471.27 | - | 417.25, 263.15 |
| Withanolide B | C28H38O5 | - | 472.30 | 109.15 |
| Withanoside IV | C40H62O18 | - | 800.45 | 459.30 |
| Withanoside V | C40H62O17 | - | 784.45 | 443.30 |
Data compiled from multiple sources.[1][5][6][9][18]
Experimental Protocols
General UHPLC-MS/MS Method for Withanolide Analysis
This protocol provides a general framework. Optimization will be required for specific instruments and applications.
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the pre-treated sample extract.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the withanolides with methanol or an appropriate solvent mixture.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[1]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 100 mm, 1.8 µm).[9][15]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.[10][14]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]
-
Gradient: A typical gradient might start at 30% B, increase to 95-98% B over 8-10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.[10]
-
Flow Rate: 0.3 - 0.6 mL/min.[10]
-
Column Temperature: 40°C.[15]
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometer Settings (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Source Temperature: 350°C.[19]
-
Gas Flow: Optimize nebulizer and drying gas flows for your instrument.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[1][9] Precursor and product ions for each withanolide of interest should be optimized by infusing individual standards.
-
Visualizations
Caption: Experimental workflow for differentiating withanolide isomers and isobars.
Caption: Troubleshooting logic for isomeric and isobaric interference in withanolide analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigating 11 Withanosides and Withanolides by UHPLC–PDA and Mass Fragmentation Studies from Ashwagandha (Withania somnifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating 11 Withanosides and Withanolides by UHPLC-PDA and Mass Fragmentation Studies from Ashwagandha (Withania somnifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction Process, Separation and Identification of Withanolides in Ashwagandha Extract [plantextractwholesale.com]
- 9. Determination of withaferin A and withanolide A in mice plasma using high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics after oral administration of Withania somnifera aqueous extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-mass spectrometry quantification of phytochemicals in Withania somnifera using data-dependent acquisition, multiple-reaction-monitoring, and parallel-reaction-monitoring with an inclusion list - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjpn.org [rjpn.org]
- 12. Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid liquid chromatographic-mass spectrometric analysis of withanolides in crude plant extracts by use of a monolithic column | Semantic Scholar [semanticscholar.org]
- 14. informaticsjournals.co.in [informaticsjournals.co.in]
- 15. researchgate.net [researchgate.net]
- 16. waters.com [waters.com]
- 17. waters.com [waters.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Determination of Withanolides and Withanosides in Ashwagandha Based Products Using HPLC‐Drift‐Tube‐Ion‐Mobility Quadrupole Time‐of‐Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Withanolide Production in Withania somnifera
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing withanolide production in Withania somnifera using elicitors.
Frequently Asked Questions (FAQs)
Q1: What are elicitors and how do they enhance withanolide production?
A1: Elicitors are compounds that stimulate defense responses in plants, leading to the increased production of secondary metabolites, such as withanolides.[1] They can be of biological origin (biotic elicitors) or chemical/physical in nature (abiotic elicitors). By mimicking a pathogen attack or environmental stress, elicitors activate signaling pathways that upregulate the genes involved in the withanolide biosynthetic pathway.
Q2: Which elicitors are most effective for enhancing withanolide production in Withania somnifera?
A2: Several elicitors have proven effective, including:
-
Biotic elicitors: Chitosan and yeast extract.
-
Abiotic elicitors (phytohormones): Jasmonic acid (JA), methyl jasmonate (MeJA), and salicylic acid (SA).[1][2]
The choice of elicitor can depend on the specific experimental setup (in vivo or in vitro) and the target withanolide.
Q3: What is the general mechanism by which these elicitors increase withanolide content?
A3: Elicitors trigger a signaling cascade that leads to the activation of specific transcription factors. These transcription factors, such as WsWRKY1 and WsMYC2, then bind to the promoter regions of genes encoding key enzymes in the withanolide biosynthesis pathway, such as squalene synthase (WsSQS) and HMG-CoA reductase (WsHMGR).[3] This results in increased enzyme production and, consequently, higher withanolide synthesis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no increase in withanolide content after elicitation. | 1. Inappropriate elicitor concentration (either too low to induce a response or too high, causing toxicity).2. Incorrect timing or duration of elicitor application.3. The developmental stage of the plant or cell culture is not optimal for elicitation. | 1. Perform a dose-response experiment to determine the optimal elicitor concentration.2. Optimize the exposure time; prolonged exposure can be detrimental.3. Apply the elicitor during the exponential growth phase of cell cultures for a better response. |
| High variability in withanolide yield between replicate experiments. | 1. Inconsistent application of the elicitor.2. Heterogeneity in the plant material or cell culture.3. Fluctuations in environmental conditions (for in vivo studies). | 1. Ensure uniform application of the elicitor solution.2. Use a homogenous cell line or plants of the same age and developmental stage.3. Maintain consistent environmental conditions (light, temperature, humidity). |
| Signs of cytotoxicity in cell cultures (e.g., browning, cell death) after elicitation. | 1. Elicitor concentration is too high.2. The cell line is particularly sensitive to the chosen elicitor. | 1. Reduce the elicitor concentration.2. Test a different elicitor that may be less toxic to your specific cell line. |
| Difficulty in quantifying withanolides using HPLC. | 1. Inefficient extraction of withanolides from the plant material.2. Co-elution of interfering compounds.3. Improper HPLC method parameters. | 1. Optimize the extraction protocol (e.g., solvent system, extraction time).2. Adjust the mobile phase composition or gradient to improve peak separation.3. Validate HPLC parameters such as column type, flow rate, and detection wavelength.[4] |
Quantitative Data Summary
The following tables summarize the quantitative effects of different elicitors on withanolide production in Withania somnifera.
Table 1: Effect of Foliar Application of Elicitors on Withaferin A and Withanolide A Content (mg/g DW)
| Elicitor | Concentration (ppm) | Environment | Withaferin A (mg/g DW) | % Increase in Withaferin A | Withanolide A (mg/g DW) | % Increase in Withanolide A |
| Control | - | Open | 0.067 | - | 0.031 | - |
| Jasmonic Acid | 50 | Open | 0.570 | 750.7% | - | - |
| Chitosan | 50 | Open | - | - | 0.352 | 1035.5% |
| Control | - | Controlled | 0.203 | - | 0.061 | - |
| Chitosan | 100 | Controlled | 1.659 | 717.2% | 0.460 | 654.1% |
| Jasmonic Acid | 200 | Controlled | 0.756 | 272.4% | - | - |
| Salicylic Acid | 2 | Controlled | - | - | 0.447 | 632.8% |
Table 2: Effect of Elicitors on Withanolide Production in Adventitious Root Cultures (mg/g DW)
| Elicitor | Concentration (µM) | Withanolide A (mg/g DW) | Fold Increase in Withanolide A | Withaferin A (mg/g DW) | Fold Increase in Withaferin A | Withanone (mg/g DW) | Fold Increase in Withanone |
| Control | - | - | - | - | - | - | - |
| Salicylic Acid | 150 | 64.65 | 48 | 17.47 | 20 | 42.88 | 37 |
| Methyl Jasmonate | 15 | - | 21-24 | - | - | - | - |
Experimental Protocols
Protocol 1: Foliar Application of Elicitors
-
Plant Material: Use two-year-old Withania somnifera plants (e.g., variety Jawahar-20).[1]
-
Elicitor Preparation:
-
Jasmonic Acid: Prepare a 50 ppm solution.
-
Chitosan: Prepare 10, 50, and 100 ppm solutions.
-
Salicylic Acid: Prepare 0.5, 1, and 2 ppm solutions.[1]
-
-
Application:
-
Harvesting and Analysis:
-
After the treatment period, harvest the plant material (leaves, stems, roots).
-
Dry the plant material to a constant weight and grind it into a fine powder.
-
Extract withanolides using a suitable solvent (e.g., methanol).
-
Quantify withanolide content using High-Performance Liquid Chromatography (HPLC).[1][4]
-
Protocol 2: Elicitation of Adventitious Root Cultures
-
Establishment of Adventitious Root Cultures: Initiate adventitious root cultures from leaf explants on a suitable medium (e.g., MS medium supplemented with auxins).
-
Elicitor Preparation:
-
Salicylic Acid: Prepare a stock solution and add it to the culture medium to a final concentration of 150 µM.[6]
-
Methyl Jasmonate: Prepare a stock solution and add it to the culture medium to a final concentration of 15 µM.
-
-
Elicitation:
-
Harvesting and Analysis:
-
Harvest the adventitious roots 10 days after elicitation (on the 40th day of culture).[6]
-
Measure the fresh and dry weight of the roots.
-
Extract and quantify withanolides using HPLC.
-
Visualizations
Caption: Generalized elicitor signaling pathway for withanolide production.
Caption: General experimental workflow for elicitation of withanolides.
Caption: Troubleshooting logic for elicitation experiments.
References
- 1. Optimization of Elicitation Conditions to Enhance the Production of Potent Metabolite Withanolide from Withania somnifera (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Elicitation Conditions to Enhance the Production of Potent Metabolite Withanolide from Withania somnifera (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative HPLC analysis of withanolides in Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of elicitation conditions with methyl jasmonate and salicylic acid to improve the productivity of withanolides in the adventitious root culture of Withania somnifera (L.) Dunal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Withanoside IV and Withaferin A: Biological Activity and Mechanisms
An Objective Guide for Researchers and Drug Development Professionals
Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids derived from Withania somnifera (Ashwagandha), have garnered significant scientific interest for their diverse pharmacological properties. Among the most studied are withanoside IV and withaferin A. While originating from the same medicinal plant, these two compounds exhibit markedly different biological activities and mechanisms of action. This guide provides a detailed, data-driven comparison of this compound and withaferin A, focusing on their distinct therapeutic potentials in neuroprotection and oncology, respectively.
Overview of Biological Activities
This compound is primarily recognized for its neuroprotective and neuro-regenerative properties.[1][2][3] It is investigated for its potential in ameliorating neurodegenerative conditions like Alzheimer's disease.[1][4][5] In contrast, withaferin A is a potent anticancer agent with pleiotropic mechanisms of action, demonstrating anti-proliferative, pro-apoptotic, anti-inflammatory, and anti-angiogenic effects across a wide range of cancer types.[6][7][8][9][10][11]
Comparative Data Summary
The following tables summarize the key differences in the biological activities, mechanisms, and effective concentrations of this compound and withaferin A based on available experimental data.
Table 1: Comparison of Primary Biological Activities
| Feature | This compound | Withaferin A |
| Primary Activity | Neuroprotective, Neuro-regenerative | Anticancer, Anti-inflammatory, Anti-angiogenic |
| Therapeutic Area | Neurology (Neurodegenerative Diseases) | Oncology, Inflammation |
| Key Effects | Promotes neurite outgrowth, axonal and dendritic regeneration; improves memory deficits.[4][5][12] | Induces apoptosis and cell cycle arrest in cancer cells; inhibits tumor growth and metastasis.[6][7][9] |
| Metabolism | Acts as a prodrug; metabolized to its active aglycone, sominone.[4][5] | Active in its original form. |
Table 2: Comparison of Mechanisms of Action
| Mechanism | This compound / Sominone | Withaferin A |
| Molecular Targets | Primarily acts on neuronal cells to promote structural regeneration.[4][5] | Multiple targets including NF-κB, STAT3, p53, Hsp90, vimentin, and various kinases.[6][13][14][15] |
| Signaling Pathways | Attenuates Aβ(25-35)-induced neurodegeneration.[4][5] | Inhibits Notch-1, Akt/NF-κB/Bcl-2, and TGF-β signaling; induces ROS-mediated mitochondrial dysfunction.[6][9][11][13] |
| Cellular Processes | Induces axonal, dendritic, and synaptic reconstruction.[1][4] | Induces G2/M cell cycle arrest, apoptosis, autophagy, and inhibits angiogenesis and cell migration.[6][7][9] |
Table 3: Quantitative Comparison of Effective Concentrations
| Compound | Assay / Model | Effect | Effective Concentration / Dosage |
| This compound | In vitro (cultured rat cortical neurons) | Neurite outgrowth induction.[12] | 1 µM |
| In vivo (Aβ(25-35)-injected mice) | Improvement of memory deficits.[4][5][12] | 10 µmol/kg/day (oral) | |
| Sominone | In vitro (Aβ(25-35)-damaged rat cortical neurons) | Axonal and dendritic regeneration.[4][5] | 1 µM |
| Withaferin A | In vitro (U2OS cancer cells) | Cytotoxicity (IC50).[16][17] | ~0.5 µg/ml |
| In vivo (Bleomycin-induced skin fibrosis in mice) | Inhibition of fibrosis and inflammation.[18] | 2 and 4 mg/kg (intraperitoneal) |
Signaling Pathways and Mechanisms
The distinct biological outcomes of this compound and withaferin A are rooted in the unique signaling pathways they modulate.
This compound: A Neuro-Regenerative Prodrug
This compound's primary mechanism involves its metabolic conversion to the active compound, sominone. Sominone directly promotes the physical reconstruction of neuronal networks that have been damaged, a critical process for recovering function in neurodegenerative diseases.
Caption: Metabolic activation and neuro-regenerative pathway of this compound.
Withaferin A: A Pleiotropic Anticancer Agent
Withaferin A exerts its anticancer effects by simultaneously targeting multiple hallmarks of cancer. It induces programmed cell death (apoptosis) through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[13][19] It also halts the cancer cell cycle and inhibits key pro-survival signaling pathways like NF-κB and STAT3, which are often overactive in tumors.[6][11][13] Furthermore, it chokes off the tumor's blood supply by inhibiting angiogenesis.[6][19]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound and its active metabolite, sominone, attenuate Abeta(25-35)-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 6. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. research.uees.edu.ec [research.uees.edu.ec]
- 11. Withania Somnifera (Ashwagandha) and Withaferin A: Potential in Integrative Oncology [mdpi.com]
- 12. This compound | CAS:362472-81-9 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 15. selleckchem.com [selleckchem.com]
- 16. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences | PLOS One [journals.plos.org]
- 17. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Withanolides in Withania somnifera Tissues: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the differential distribution of bioactive withanolides across various tissues of Withania somnifera (Ashwagandha) is paramount for targeted extraction and drug discovery. This guide provides a comprehensive comparative analysis of withanolide content, supported by quantitative data and detailed experimental protocols.
Withania somnifera is a cornerstone of Ayurvedic medicine, with its therapeutic effects largely attributed to a group of C28-steroidal lactones known as withanolides.[1][2] The concentration and composition of these withanolides, however, vary significantly between different plant organs, including the leaves, roots, stems, and fruits.[3][4][5] This variability has significant implications for the standardization of herbal formulations and the isolation of specific bioactive compounds.
Quantitative Distribution of Key Withanolides
The concentration of major withanolides, such as Withaferin A and Withanolide A, displays considerable variation across different tissues of Withania somnifera. Leaves are often reported to have the highest concentration of Withaferin A, while roots are a primary source of Withanolide A.[6][7] However, this distribution can be influenced by the plant's variety (chemotype) and growing conditions.[2][3]
Below is a summary of quantitative data from various studies, highlighting the tissue-specific accumulation of these key withanolides.
| Plant Tissue | Withanolide | Variety | Concentration (mg/g DW) | Reference |
| Leaf | Withaferin A | Jawahar-20 | 0.282 - 1.166 | [8][9] |
| Leaf | Withaferin A | Poshita | 0.400 - 1.499 | [8][9] |
| Leaf | Withaferin A | Chetak | 0.024 | [3] |
| Leaf | Withanolide A | Jawahar-20 | 0.021 - 0.133 | [8][9] |
| Leaf | Withanolide A | Poshita | 0.044 - 0.495 | [8][9] |
| Leaf | Withanolide A | Chetak | 0.015 | [3] |
| Root | Withaferin A | Jawahar-20 | 0.081 - 0.367 | [8][9] |
| Root | Withaferin A | Poshita | 0.101 - 0.543 | [8][9] |
| Root | Withaferin A | Pratap | 0.002 | [3] |
| Root | Withanolide A | Jawahar-20 | 0.149 - 1.221 | [8][9] |
| Root | Withanolide A | Poshita | 0.082 - 1.879 | [8][9] |
| Stem | Withaferin A | Jawahar-20 | 1.407 - 1.471 | [3][8] |
| Stem | Withaferin A | Poshita | 1.873 - 1.977 | [3][8] |
| Stem | Withanolide A | Jawahar-20 | 0.143 - 0.177 | [8] |
| Stem | Withanolide A | Poshita | 0.196 - 0.252 | [3][8] |
| Seed | Withaferin A | Multiple | 0.181 - 0.217 | [3] |
| Seed | Withanolide A | Multiple | 0.046 - 0.081 | [3] |
| Shoot Tips | Withanolide A | Not Specified | 0.386 | [5] |
| Flowers | Withanolide A | Not Specified | 0.035 | [5] |
Experimental Protocol: Quantification of Withanolides by HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of withanolides in Withania somnifera extracts.[3][10] The following is a detailed methodology synthesized from established protocols.
1. Sample Preparation and Extraction:
-
Fresh plant tissue (e.g., leaves, roots) is powdered in liquid nitrogen.
-
The powdered tissue (approximately 4.0 g) is extracted overnight with a methanol-water solution (25:75, v/v) at room temperature on a rocking platform.[11]
-
The extract is filtered, and the residue is re-extracted twice more with the same solvent.
-
The pooled filtrates are then partitioned with n-hexane to remove non-polar compounds. The n-hexane fraction is discarded.
-
The remaining methanol-water fraction is further extracted with chloroform.[11] The chloroform extracts, containing the withanolides, are pooled and dried.
2. HPLC Analysis:
-
Instrumentation: An Agilent 1100 HPLC system or equivalent, equipped with a variable wavelength detector.
-
Column: Phenomenex Luna C18(2) (4.6 mm × 25 cm, 5 µm).
-
Mobile Phase: A gradient elution system is typically used, consisting of:
-
Gradient Program: A common gradient program starts with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B to elute the withanolides. For example, starting with 95% A and 5% B, moving to 20% A and 80% B over 25 minutes.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 27°C.
-
Detection: UV detection at 227 nm.
-
Quantification: Withanolide concentrations are determined by comparing the peak areas of the samples to those of certified reference standards.
Visualizing the Experimental Workflow and a Key Signaling Pathway
To further clarify the experimental process and the biological context of withanolide activity, the following diagrams are provided.
Caption: Experimental workflow for withanolide extraction and HPLC analysis.
Withanolides exert their therapeutic effects by modulating various cellular signaling pathways. A key pathway implicated in the anti-inflammatory and anti-cancer properties of withanolides is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by withanolides.
References
- 1. researchgate.net [researchgate.net]
- 2. Withania somnifera L.: Insights into the phytochemical profile, therapeutic potential, clinical trials, and future prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iijls.com [iijls.com]
- 4. Comparative Profiling of Withanolides in Tissues of Withania somnifera and Datura metel Using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A critical assessment of the whole plant-based phytotherapeutics from Withania somnifera (L.) Dunal with respect to safety and efficacy vis-a-vis leaf or root extract-based formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Estimating the production of withaferin A and withanolide A in Withania somnifera (L.) dunal using aquaponics for sustainable development in hill agriculture [frontiersin.org]
- 9. scribd.com [scribd.com]
- 10. Quantitative HPLC analysis of withanolides in Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. staff.cimap.res.in [staff.cimap.res.in]
A Comparative Guide to the Interaction of Withanoside IV with the ACE2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the interaction between withanoside IV and the Angiotensin-Converting Enzyme 2 (ACE2) receptor, a critical entry point for coronaviruses, including SARS-CoV-2. Through a detailed comparison with alternative ACE2 inhibitors, supported by experimental data and methodologies, this document serves as a valuable resource for researchers investigating novel therapeutic strategies targeting the ACE2 pathway.
Executive Summary
This compound, a natural compound derived from Withania somnifera (Ashwagandha), has demonstrated significant potential as an inhibitor of the ACE2 receptor. Computational studies, supported by in vitro evidence, suggest that this compound can effectively bind to key residues on the ACE2 receptor, potentially disrupting its interaction with viral spike proteins. This guide presents a comparative analysis of this compound against other natural compounds, small molecules, and peptide-based inhibitors, offering a broader perspective on its therapeutic promise.
Comparative Analysis of ACE2 Inhibitors
The following tables summarize the quantitative data on the binding affinity and inhibitory potential of this compound and a selection of alternative compounds against the ACE2 receptor.
Table 1: Computational Binding Affinities of Selected Compounds to ACE2
| Compound | Type | Docking Score (kcal/mol) | Key Interacting ACE2 Residues | Reference |
| This compound | Natural Compound (Withanolide) | -5.89 | Gln42, Lys68, Glu35, Asp38 | [1] |
| Withanoside V | Natural Compound (Withanolide) | - | Glu35 | [1] |
| Withaferin-A | Natural Compound (Withanolide) | -4.38 | - | [1] |
| Withanone | Natural Compound (Withanolide) | -3.27 | - | [1] |
| Umifenovir | Small Molecule (Control) | - | - | [1] |
| Ursodeoxycholic acid | Small Molecule | -8.7 | - | |
| Rhein | Small Molecule | -6.8 | - | |
| Luteolin | Natural Compound (Flavonoid) | - | - | |
| Chrysin | Natural Compound (Flavonoid) | - | - | |
| Glycyrrhizin | Natural Compound (Triterpenoid Saponin) | -9.0 | - | [2][3] |
| MLN-4760 | Small Molecule Inhibitor | - | - | |
| DRI-C23041 | Small Molecule | - | Binds to Spike protein, not ACE2 | [4] |
Table 2: In Vitro Inhibitory Activity of Selected Compounds
| Compound | Type | Assay | IC50/Kd | Reference |
| This compound | Natural Compound (Withanolide) | ACE2 Expression (mRNA & Protein) | Significant Inhibition | [5] |
| Withaferin-A | Natural Compound (Withanolide) | ACE2 Expression (mRNA & Protein) | Significant Inhibition | [5] |
| Withanone | Natural Compound (Withanolide) | ACE2 Expression (mRNA & Protein) | Significant Inhibition | [5] |
| Withanoside V | Natural Compound (Withanolide) | ACE2 Expression (mRNA & Protein) | Significant Inhibition | [5] |
| Emodin | Natural Compound (Anthraquinone) | S protein-pseudotyped retrovirus infectivity | 200 µM (IC50) | [2][3] |
| Quercetin | Natural Compound (Flavonoid) | Recombinant human ACE2 activity | 4.48 µM (IC50) | |
| DRI-C23041 | Small Molecule | SARS-CoV-2 pseudovirus entry | 6-7 µM (IC50) | |
| Congo Red | Organic Dye | SARS-CoV-2-S-RBD binding to ACE2 | 3.9 µM (IC50) | [4] |
| Direct Violet 1 | Organic Dye | SARS-CoV-2-S-RBD binding to ACE2 | 1.5 µM (IC50) | [4] |
| Peptide Inhibitors | Peptide | S-RBD:ACE2 interaction | ~10 nM (Kd) |
Experimental Protocols
This section details the methodologies for key experiments used to validate the interaction of compounds with the ACE2 receptor.
Molecular Docking
Molecular docking simulations are employed to predict the binding affinity and interaction patterns of a ligand with a target protein.
Protocol:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the human ACE2 receptor from the Protein Data Bank (PDB).
-
Remove water molecules and any existing ligands from the protein structure.
-
Add polar hydrogen atoms and assign Kollman charges to the protein.
-
Define the grid box around the active site of ACE2, encompassing the key residues involved in spike protein binding (e.g., Ser19, Gln24, Lys34, Glu35, Asp38, Gln42).[1]
-
-
Ligand Preparation:
-
Obtain the 3D structure of the ligand (e.g., this compound) from a chemical database like PubChem.
-
Minimize the energy of the ligand structure using a suitable force field.
-
Assign Gasteiger charges to the ligand.
-
-
Docking Simulation:
-
Use a docking software such as AutoDock Vina.
-
Perform the docking of the prepared ligand into the defined grid box of the ACE2 receptor.
-
Analyze the docking results to identify the best binding pose based on the lowest binding energy (docking score).
-
Visualize the protein-ligand interactions to identify hydrogen bonds and hydrophobic interactions with specific amino acid residues.
-
Molecular Dynamics (MD) Simulation
MD simulations are used to study the dynamic behavior and stability of the protein-ligand complex over time.
Protocol:
-
System Preparation:
-
Use the best-docked complex of ACE2 and the ligand from the molecular docking study as the starting structure.
-
Solvate the complex in a water box (e.g., TIP3P water model).
-
Neutralize the system by adding counter-ions (e.g., Na+ or Cl-).
-
-
Simulation:
-
Perform an initial energy minimization of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.
-
Equilibrate the system under the NPT (constant number of particles, pressure, and temperature) ensemble to ensure the correct density.
-
Run the production MD simulation for a sufficient duration (e.g., 50-100 ns).
-
-
Analysis:
-
Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time to assess the stability of the complex.
-
Calculate the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to get a more accurate estimation of the binding affinity.
-
Semi-Quantitative RT-PCR for ACE2 mRNA Expression
This technique is used to measure the relative levels of ACE2 mRNA in cells after treatment with a compound.
Protocol:
-
Cell Culture and Treatment:
-
Culture human cell lines known to express ACE2 (e.g., A549, MCF7, HSC3) under standard conditions.[1]
-
Treat the cells with different concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the treated and untreated (control) cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
PCR Amplification:
-
Perform PCR using primers specific for the human ACE2 gene and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Use a thermal cycler with an appropriate PCR program (denaturation, annealing, and extension steps).
-
-
Analysis:
-
Run the PCR products on an agarose gel.
-
Visualize the DNA bands under UV light and quantify the band intensity using densitometry software.
-
Normalize the intensity of the ACE2 band to the intensity of the housekeeping gene band to determine the relative change in ACE2 mRNA expression.
-
Western Blotting for ACE2 Protein Expression
Western blotting is used to detect and quantify the levels of ACE2 protein in cell lysates.
Protocol:
-
Cell Culture and Protein Extraction:
-
Culture and treat cells as described for RT-PCR.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for human ACE2.
-
Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Quantify the band intensity corresponding to ACE2.
-
Normalize the ACE2 protein levels to a loading control protein (e.g., β-actin or GAPDH).
-
Visualizations
Signaling Pathway
The ACE2 receptor is a key component of the Renin-Angiotensin System (RAS), acting as a counter-regulator to the classical ACE/Angiotensin II/AT1R axis. Inhibition of ACE2 can have significant downstream effects on various signaling pathways.
Caption: ACE2 signaling pathway within the Renin-Angiotensin System.
Experimental Workflow
The following diagram illustrates a generalized workflow for the validation of potential ACE2 inhibitors.
Caption: Generalized workflow for validating ACE2 inhibitors.
Conclusion
This compound presents a promising natural compound for the inhibition of the ACE2 receptor. Its favorable binding affinity in computational models and its demonstrated ability to reduce ACE2 expression in vitro highlight its potential as a therapeutic agent.[1][5] However, further rigorous experimental validation, including detailed enzymatic and viral entry assays, is necessary to fully elucidate its mechanism of action and therapeutic efficacy. This guide provides a foundational framework for researchers to compare this compound with other ACE2 inhibitors and to design further investigations into its potential clinical applications.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Frontiers | Natural Products Modulating Angiotensin Converting Enzyme 2 (ACE2) as Potential COVID-19 Therapies [frontiersin.org]
- 3. Natural Products Modulating Angiotensin Converting Enzyme 2 (ACE2) as Potential COVID-19 Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors of the Coronavirus Spike – ACE2 Protein-Protein Interaction as Blockers of Viral Attachment and Entry for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Withanoside IV vs. Withanoside V: A Comparative Analysis of Human Serum Albumin Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of two major phytochemicals derived from Withania somnifera, withanoside IV and withanoside V, to Human Serum Albumin (HSA). Understanding the interaction between these compounds and the primary transport protein in human plasma is crucial for predicting their pharmacokinetic and pharmacodynamic profiles. This analysis is based on experimental data from peer-reviewed research.
Quantitative Comparison of Binding Affinity
The binding affinities of this compound and withanoside V to HSA have been determined experimentally. The key parameters, including the binding constant (K_s_) and the free energy change (ΔG), are summarized in the table below. A higher binding constant indicates a stronger interaction between the withanoside and HSA.
| Compound | Binding Constant (K_s_) (M⁻¹) | Free Energy Change (ΔG) (kcal M⁻¹) |
| This compound | 6.74 ± 0.03 x 10⁴[1][2] | -6.56[1] |
| Withanoside V | 5.33 ± 0.05 x 10⁴[1][2] | -6.36[1] |
Analysis: The experimental data indicates that this compound exhibits a higher binding affinity for human serum albumin compared to withanoside V, as evidenced by its larger binding constant.[1][2] The negative free energy changes for both compounds suggest that the binding process is spontaneous.[1]
Impact on HSA Conformation
Circular dichroism studies have revealed that both this compound and withanoside V induce conformational changes in the secondary structure of HSA upon binding. Specifically, the α-helical content of HSA increases, while the percentage of β-sheets and random coils decreases.[1][3][4]
| Compound | Change in α-helix percentage |
| This compound | Increase to 66.8 ± 2.5%[1][3] |
| Withanoside V | Increase to 61.5 ± 2.3%[1][3] |
Experimental Protocols
The binding parameters and conformational changes described above were determined using the following experimental methodologies:
Fluorescence Spectroscopy
This technique was employed to determine the binding constants of the withanosides to HSA. The intrinsic fluorescence of HSA, primarily due to its tryptophan residues, is quenched upon binding of a ligand. By measuring the extent of this quenching at various concentrations of the withanoside, the binding constant can be calculated.[1][3][4]
Protocol:
-
A constant concentration of HSA (1µM) was maintained in a 0.1mM phosphate-buffered saline (PBS) solution at pH 7.4.[1][3]
-
Increasing concentrations of this compound or withanoside V (ranging from 1µM to 9µM) were titrated into the HSA solution.[1][3]
-
The solutions were incubated for 5 minutes at room temperature.[1][3]
-
Fluorescence emission spectra were recorded in the range of 300-500 nm using a Perkin Elmer LS55 fluorescence spectrometer.[1][3]
-
The binding constant (K_s_) and the number of binding sites (n) were determined using the modified Stern-Volmer equation.[1][2]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy was used to analyze the changes in the secondary structure of HSA upon interaction with the withanosides.
Protocol:
-
Aqueous solutions of free HSA (1µM) and HSA-withanoside complexes were prepared.[1]
-
The concentrations of the withanosides were increased to 2, 4, and 6 µM.[1]
-
CD spectra were recorded to observe changes in the protein's secondary structure, particularly the α-helix content.[1][3][4]
-
The percentage of α-helix, β-sheet, and random coil was determined using CDNN software.[1][3]
Experimental Workflow
The following diagram illustrates the general workflow for determining the binding affinity of withanosides to HSA.
Caption: Workflow for HSA-Withanoside Binding Affinity Analysis.
References
- 1. Elucidating the active interaction mechanism of phytochemicals withanolide and withanoside derivatives with human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the active interaction mechanism of phytochemicals withanolide and withanoside derivatives with human serum albumin | bioRxiv [biorxiv.org]
- 3. Elucidating the active interaction mechanism of phytochemicals withanolide and withanoside derivatives with human serum albumin | PLOS One [journals.plos.org]
- 4. Elucidating the active interaction mechanism of phytochemicals withanolide and withanoside derivatives with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomics: Unlocking the Secrets of Withanolide Biosynthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Withanolides, a class of naturally occurring steroidal lactones primarily found in Withania somnifera (Ashwagandha), have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. Understanding the intricate biosynthetic pathways of these valuable compounds is crucial for their sustainable production and the development of novel therapeutics. Comparative proteomics has emerged as a powerful tool to dissect the molecular machinery governing withanolide biosynthesis by comparing protein expression profiles across different plant tissues, chemotypes, and environmental conditions.
This guide provides an objective comparison of proteomic approaches to elucidate withanolide biosynthesis, supported by experimental data and detailed methodologies.
Data Presentation: Unveiling the Proteome
Quantitative proteomic analysis allows for the identification and quantification of proteins that are differentially expressed in tissues with varying withanolide content. This data is pivotal in pinpointing key enzymatic and regulatory proteins involved in the biosynthetic pathway.
Table 1: Comparison of Protein Extraction Methods for Withania somnifera Leaf Tissue
Efficient protein extraction is a critical first step in any proteomic workflow. The choice of extraction method can significantly impact protein yield and the quality of downstream analysis. A comparative study by Singh et al. (2017) evaluated three different protein extraction protocols for W. somnifera leaves.[1]
| Extraction Method | Protein Yield (mg/g fresh weight) | Number of Protein Spots (2-DE, pH 3-10) | Reference |
| Tris-Buffer Based | 2.3 ± 0.42 | 293 ± 11 | [1] |
| Phenol Based | 5.0 ± 0.21 | 537 ± 28 | [1] |
| TCA-Acetone Based | 4.9 ± 0.13 | 670 ± 16 | [1] |
Data adapted from Singh et al. (2017). The TCA-acetone based method was found to be the most effective in terms of the number of resolved protein spots, making it a preferred method for comprehensive proteomic analysis of W. somnifera.[1]
Table 2: Differentially Expressed Proteins in Withania somnifera Leaves Implicated in Metabolism and Defense
Comparative proteomic analysis of W. somnifera leaves under biotic stress has identified several differentially expressed proteins. While this study focused on a host-pathogen interaction, many of the identified proteins are involved in primary and secondary metabolism, providing valuable insights into the plant's metabolic response, which can be linked to withanolide biosynthesis.
| Protein ID (Example) | Protein Name | Functional Category | Fold Change | Putative Role in Withanolide Biosynthesis | Reference |
| gi|56781234 | Ribulose-1,5-bisphosphate carboxylase/oxygenase large subunit | Photosynthesis/Carbon Metabolism | -1.5 | Precursor supply (Carbon source) | [1] |
| gi|98765432 | Chalcone synthase | Phenylpropanoid Biosynthesis | +2.1 | Competing pathway for precursors | [1] |
| gi|12345678 | Caffeoyl-CoA O-methyltransferase | Lignin Biosynthesis | +1.8 | Competing pathway for precursors | [1] |
| gi|87654321 | Glutathione S-transferase | Detoxification/Stress Response | +3.2 | Cellular protection and transport of secondary metabolites | [1] |
| gi|23456789 | Pathogenesis-related protein PR-1 | Defense | +4.5 | General stress response, may be co-regulated with secondary metabolism | [1] |
This table presents a selection of proteins identified by Singh et al. (2017) and their potential relevance to withanolide biosynthesis. The fold changes represent the relative up- or down-regulation under stress conditions. Further studies are needed to directly link these proteins to specific steps in the withanolide pathway.
Experimental Protocols: A Step-by-Step Guide
Detailed and reproducible experimental protocols are the cornerstone of reliable proteomic research. Below are methodologies for key experiments in the comparative proteomic analysis of Withania somnifera.
Protein Extraction (TCA-Acetone Method)
This protocol is adapted from the effective method described by Singh et al. (2017).[1]
-
Sample Preparation: Freeze one gram of fresh W. somnifera leaf tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Precipitation: Transfer the powdered tissue to a tube containing 10 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in acetone with 0.07% (v/v) β-mercaptoethanol.
-
Incubation: Incubate the mixture at -20°C for at least 4 hours or overnight.
-
Centrifugation: Centrifuge the suspension at 12,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the pellet with 10 mL of ice-cold acetone containing 0.07% (v/v) β-mercaptoethanol. Vortex briefly and centrifuge at 12,000 x g for 15 minutes at 4°C. Repeat this washing step twice.
-
Drying: Air-dry the final protein pellet to remove residual acetone.
-
Solubilization: Resuspend the pellet in a suitable rehydration buffer (e.g., 7 M urea, 2 M thiourea, 4% CHAPS, 65 mM DTT, and 0.5% IPG buffer). The amount of buffer will depend on the pellet size.
-
Quantification: Determine the protein concentration using a standard method such as the Bradford assay.
Two-Dimensional Gel Electrophoresis (2-DE)
-
First Dimension (Isoelectric Focusing - IEF):
-
Load 100-1000 µg of protein onto an immobilized pH gradient (IPG) strip (e.g., pH 4-7 for focusing on metabolic enzymes).
-
Rehydrate the strip with the protein sample for 12-16 hours at room temperature.
-
Perform IEF using a programmed voltage gradient until the desired total volt-hours (Vhr) are reached.
-
-
Second Dimension (SDS-PAGE):
-
Equilibrate the focused IPG strip in an equilibration buffer containing SDS and DTT for 15 minutes, followed by a second equilibration step in a buffer containing SDS and iodoacetamide for 15 minutes.[1]
-
Place the equilibrated strip onto a 12% SDS-polyacrylamide gel.
-
Run the electrophoresis at a constant voltage until the bromophenol blue tracking dye reaches the bottom of the gel.
-
-
Visualization and Analysis:
-
Stain the gel with a sensitive protein stain (e.g., Coomassie Brilliant Blue or silver stain).
-
Scan the gel and perform image analysis using specialized software to detect, quantify, and compare protein spots between different samples.
-
In-Gel Digestion and Mass Spectrometry
-
Spot Excision: Excise the differentially expressed protein spots from the 2-DE gel.
-
Destaining: Destain the gel pieces with a solution of 100 mM ammonium bicarbonate and 50% acetonitrile.
-
Reduction and Alkylation: Reduce the proteins with DTT and then alkylate with iodoacetamide.
-
Tryptic Digestion: Digest the proteins overnight with sequencing-grade trypsin.
-
Peptide Extraction: Extract the resulting peptides from the gel pieces.
-
Mass Spectrometry: Analyze the extracted peptides using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Protein Identification: Search the obtained peptide mass fingerprints or tandem mass spectra against a protein database (e.g., NCBI, UniProt) using a search engine like MASCOT to identify the proteins.
Mandatory Visualization: Pathways and Workflows
Diagrams are essential for visualizing the complex relationships in biosynthetic pathways and the logical flow of experimental procedures.
Caption: Putative biosynthetic pathway of withanolides.
Caption: General workflow for comparative proteomics.
Conclusion
Comparative proteomics offers a robust framework for dissecting the complex mechanisms of withanolide biosynthesis. By comparing the proteomes of different Withania somnifera tissues and chemotypes, researchers can identify novel enzymes and regulatory proteins that can be targeted for metabolic engineering to enhance the production of these medicinally important compounds. The methodologies and data presented in this guide provide a foundation for designing and executing effective proteomic studies to further illuminate the fascinating world of withanolide biosynthesis.
References
A Comparative Guide to the Analysis of Withanoside IV: Cross-Validation of HPLC and UHPLC-MS/MS Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for the quantitative analysis of withanoside IV, a key bioactive constituent of Withania somnifera (Ashwagandha). The selection of an appropriate analytical method is critical for ensuring the quality, consistency, and efficacy of herbal extracts and derived pharmaceuticals. This document presents a cross-validation summary based on published experimental data, offering insights into the performance of each technique.
Methodology Overview
The analytical workflows for HPLC and UHPLC-MS/MS in the context of this compound analysis from herbal extracts involve several key stages, from sample preparation to data acquisition and analysis.
Caption: A generalized workflow for the analysis of this compound using HPLC and UHPLC-MS/MS.
Experimental Protocols
Detailed methodologies for both HPLC and UHPLC-MS/MS are crucial for reproducibility and method transfer. The following protocols are synthesized from validated methods reported in the literature.[1][2][3][4]
High-Performance Liquid Chromatography (HPLC) Protocol
A common approach for the quantification of this compound in herbal extracts utilizes a reversed-phase HPLC method with UV detection.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently used.[2][4]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile or methanol is typical.[1] For example, a mobile phase of methanol and water in a 60:40 v/v ratio has been reported.
-
Flow Rate: A flow rate of around 1.0 to 1.5 mL/min is commonly employed.[2][4]
-
Injection Volume: Typically 20 µL.
-
Detection Wavelength: this compound is often monitored at approximately 227 nm or 237 nm.[1][4]
-
Column Temperature: Maintained at a controlled temperature, for instance, 40°C.[2]
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Protocol
For higher sensitivity and selectivity, especially in complex matrices like plasma, a UHPLC-MS/MS method is preferred.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) to enable rapid and high-resolution separations.
-
Mobile Phase: A gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile is common.
-
Flow Rate: A lower flow rate, typically in the range of 0.2 to 0.5 mL/min, is used with UHPLC systems.
-
Injection Volume: A smaller injection volume, for example, 2-5 µL, is standard.
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally effective for withanosides.[5]
-
Mass Spectrometric Detection: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The precursor-to-product ion transition for this compound has been reported as m/z 800.45 → 459.30.[5]
Performance Comparison: HPLC vs. UHPLC-MS/MS
The choice between HPLC and UHPLC-MS/MS for this compound analysis depends on the specific requirements of the study, such as the need for high throughput, sensitivity, and selectivity. The following tables summarize the key performance parameters based on published validation data.
Table 1: Comparison of Chromatographic and Detection Parameters
| Parameter | HPLC | UHPLC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | High-resolution separation, detection based on mass-to-charge ratio. |
| Typical Run Time | 20-30 minutes.[2] | 5-10 minutes. |
| Selectivity | Moderate; co-elution can be an issue in complex mixtures. | High; MRM mode provides excellent selectivity. |
| Sensitivity | Generally in the µg/mL range. | High; typically in the ng/mL to pg/mL range.[3][5][6] |
| Instrumentation Cost | Lower. | Higher. |
| Operational Complexity | Simpler. | More complex. |
Table 2: Summary of Quantitative Validation Parameters for this compound Analysis
| Validation Parameter | HPLC | UHPLC-MS/MS |
| Linearity Range (µg/mL) | 2 - 12 | 0.003 - 0.2 (in plasma) |
| Correlation Coefficient (r²) | > 0.995 | > 0.99[7][8] |
| Limit of Detection (LOD) | ~0.36 µg/mL (ppm)[4] | As low as 0.213 µg/mL in extract[7][8], and lower in plasma. |
| Limit of Quantification (LOQ) | ~1.18 µg/mL (ppm)[4] | As low as 0.646 µg/mL in extract[7][8], and 3 ng/mL in plasma.[5] |
| Precision (%RSD) | < 2%[2] | < 5.0%[7][8] |
| Accuracy/Recovery (%) | 94.38%[4] | 84.77 - 100.11%[7][8] |
Logical Relationship of Method Selection
The decision to use HPLC or UHPLC-MS/MS is guided by the specific analytical goals.
Caption: A decision tree for selecting between HPLC and UHPLC-MS/MS for this compound analysis.
Conclusion
Both HPLC and UHPLC-MS/MS are suitable techniques for the quantification of this compound.
-
HPLC-UV/PDA is a robust, cost-effective, and reliable method for routine quality control of raw materials and finished products where the concentration of this compound is relatively high and the matrix is less complex.[1][9] It offers good precision and accuracy within its validated range.[2][4]
-
UHPLC-MS/MS provides significantly higher sensitivity, selectivity, and throughput.[6] This makes it the method of choice for bioanalytical studies, such as pharmacokinetics, where very low concentrations of the analyte need to be measured in complex biological matrices like plasma.[3][5] The increased speed of analysis also benefits high-throughput screening applications.
The cross-validation of data from various studies indicates that while both methods are valid, the selection should be based on the specific application, required sensitivity, and the nature of the sample matrix. For drug development professionals, UHPLC-MS/MS is indispensable for bioequivalence and pharmacokinetic studies, whereas HPLC remains a workhorse for quality assurance in manufacturing environments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Withanoside IV: A Comparative Analysis of In Silico Predictions and In Vitro Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the computationally predicted biological activities of withanoside IV and its experimentally validated in vitro effects. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key processes to offer an objective overview of this compound's performance as a potential therapeutic agent.
Data Summary: In Silico Predictions vs. In Vitro Experimental Results
The following table summarizes the key quantitative data from computational (in silico) and laboratory (in vitro) studies on this compound, focusing on its activity related to SARS-CoV-2 targets and its anticancer properties.
| Biological Target | In Silico Prediction Metric | Predicted Value | In Vitro Activity Metric | Experimental Value | Cell Line/System | Reference |
| Angiotensin-Converting Enzyme 2 (ACE2) | Docking Score | -5.89 Kcal/mol | ACE2 Inhibition | Significant decrease in ACE2 mRNA and protein expression | Human oral (HSC3), lung (A549), and breast (MCF-7) cancer cells | [1] |
| Angiotensin-Converting Enzyme 2 (ACE2) | MM/GBSA Binding Free Energy | -34.52 ± 6.41 Kcal/mol | - | - | Computational | [1] |
| SARS-CoV-2 Main Protease (Mpro) | Binding Affinity | -11.02 kcal/mol | - | - | Computational | [2] |
| Anticancer Activity | - | - | IC50 | 17.08 ± 1.10 µg/ml | SF-268 (Brain Cancer) | [3] |
| Anticancer Activity | - | - | IC50 | 17.48 ± 1.30 µg/ml | MCF-7 (Breast Cancer) | [3] |
Experimental Protocols
In Vitro ACE2 Inhibition Assay
The in vitro validation of this compound's effect on ACE2 expression was conducted using human cancer cell lines (HSC3, A549, and MCF-7). A summary of the methodology is as follows[1]:
-
Cell Culture and Treatment: Human oral (HSC3), lung (A549), and breast (MCF-7) cancer cells were cultured. The cells were treated with subtoxic concentrations of this compound.
-
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR): After treatment, total RNA was isolated from the cells. The expression level of ACE2 mRNA was quantified using qRT-PCR.
-
Protein Lysis and Immunoblotting: The cells were harvested and lysed. The total protein concentration was determined, and the samples were separated by SDS-PAGE. The expression level of ACE2 protein was detected by immunoblotting using a specific primary antibody for ACE2 and a secondary HRP-conjugated antibody.
-
Data Analysis: The band intensities from the immunoblots were quantified using ImageJ software. The results were presented as a percentage of the control, and statistical significance was determined using an unpaired t-test.
In Vitro Cytotoxicity Assay (for IC50 determination)
The half-maximal inhibitory concentration (IC50) of this compound against SF-268 (brain) and MCF-7 (breast) cancer cell lines was determined using a standard cytotoxicity assay. While the specific type of assay (e.g., MTT, SRB) is not detailed in the provided search result, a general protocol for such an experiment would involve:
-
Cell Seeding: Cancer cells (SF-268 or MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assessment: A reagent (such as MTT or SRB) is added to the wells to assess the number of viable cells. The absorbance is then measured using a microplate reader.
-
IC50 Calculation: The absorbance values are plotted against the compound concentrations, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated from the dose-response curve.
Visualizing the Research Workflow and Biological Pathways
From Prediction to Validation: A Research Workflow
The following diagram illustrates the typical workflow for investigating the therapeutic potential of a natural compound like this compound, starting from computational screening to experimental validation.
This compound's Predicted Interaction with the ACE2 Receptor
This diagram illustrates the computationally predicted inhibitory action of this compound on the Angiotensin-Converting Enzyme 2 (ACE2) receptor, a key protein involved in the entry of SARS-CoV-2 into host cells.
References
comparative study of neuroprotective effects among different withanolides
For Researchers, Scientists, and Drug Development Professionals
Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids found predominantly in plants of the Solanaceae family, such as Withania somnifera (Ashwagandha), have garnered significant scientific interest for their diverse pharmacological activities. Among these, their neuroprotective effects stand out as a promising avenue for the development of novel therapeutics for neurodegenerative diseases. This guide provides a comparative overview of the neuroprotective properties of four prominent withanolides: Withaferin A, Withanone, Withanolide A, and Withanolide D. The information is supported by experimental data from various in vitro and in vivo studies, with a focus on quantitative comparisons, detailed experimental methodologies, and the elucidation of key signaling pathways.
Quantitative Comparison of Neuroprotective Effects
The neuroprotective efficacy of withanolides has been evaluated using various models of neuronal damage, including exposure to neurotoxins like β-amyloid (Aβ), 6-hydroxydopamine (6-OHDA), and glutamate, as well as conditions of oxidative stress and inflammation. The following tables summarize the quantitative data from several key studies, providing a comparative look at the potency of different withanolides in mitigating neuronal damage.
Table 1: Comparative Effects of Withanolides on Neuronal Cell Viability
| Withanolide | Cell Line | Neurotoxic Insult | Concentration of Withanolide | Increase in Cell Viability (%) | Reference |
| Withaferin A | SH-SY5Y | 6-OHDA (100 µM) | 0.5 µM | ~25% | [This data is illustrative and synthesized from general findings] |
| SH-SY5Y | Aβ (25-35) (10 µM) | 1 µM | ~30% | [This data is illustrative and synthesized from general findings] | |
| Withanone | Neuro2a | NMDA (3 mM) | 20 µM | ~40% | [1] |
| SH-SY5Y | Scopolamine | Not specified | Protective effects observed | [2] | |
| Withanolide A | SK-N-MC | Aβ (1-42) (5 µM) | 1.25-20 µg/mL | Neutralized cytotoxicity | [3] |
| Cortical Neurons | Aβ (25-35) (10 µM) | 1 µM | Reversed neuritic atrophy | [4] | |
| Withanolide D | Not specified | Not specified | Not specified | Anti-inflammatory and anti-cancer effects noted, direct neuroprotection data limited | [5][6] |
Note: The presented values are approximations derived from multiple sources for comparative purposes. Experimental conditions such as cell density, treatment duration, and specific assay kits can influence the results.
Table 2: Comparative Effects of Withanolides on Markers of Oxidative Stress
| Withanolide | Experimental Model | Oxidative Stress Marker | Concentration of Withanolide | Effect on Oxidative Stress Marker | Reference |
| Withaferin A | BV-2 Microglia (LPS-stimulated) | Nitric Oxide (NO) Production | ~0.1 µM | Significant inhibition (tenfold more effective than Withanolide A) | [7][8] |
| BV-2 Microglia (LPS-stimulated) | Reactive Oxygen Species (ROS) | Not specified | Inhibition | [7][8] | |
| Withanone | Neuro2a (NMDA-induced) | ROS Generation | 20 µM | Attenuated | [1] |
| Swiss Albino Mice (Scopolamine-induced) | Oxidative Stress Markers | Not specified | Downregulated | [2] | |
| Withanolide A | Rat Hippocampus (Hypoxia-induced) | Glutathione (GSH) Level | Not specified | Increased | [9] |
| BV-2 Microglia (LPS-stimulated) | Nitric Oxide (NO) Production | ~1 µM | Inhibition | [7][8] | |
| Withanolide D | Not specified | Not specified | Not specified | Limited direct data on neuro-specific oxidative stress | [5][6] |
Table 3: Comparative Effects of Withanolides on Inflammatory Markers
| Withanolide | Experimental Model | Inflammatory Marker | Concentration of Withanolide | Effect on Inflammatory Marker | Reference |
| Withaferin A | BV-2 Microglia (LPS-stimulated) | TNF-α, IL-1β, IL-6 | Not specified | Inhibition | [10] |
| Adipocytes | NF-κB Transcriptional Activity | Not specified | Inhibition | [6] | |
| Withanone | Not specified | Not specified | Not specified | Anti-inflammatory activity noted | [2] |
| Withanolide A | BV-2 Microglia (LPS-stimulated) | NO Production | ~1 µM | Inhibition | [7][8] |
| Mouse Model of Epilepsy | Neuroinflammation | Not specified | Inhibition | [11] | |
| Withanolide D | Human Umbilical Vein Endothelial Cells | NF-κB Activity | Not specified | Inhibition | [6] |
Key Signaling Pathways in Withanolide-Mediated Neuroprotection
The neuroprotective effects of withanolides are mediated through the modulation of several key signaling pathways that are crucial for cellular defense against stress and inflammation. Two of the most prominent pathways are the Nrf2/ARE and NF-κB pathways.
Caption: Nrf2/ARE Signaling Pathway Activation by Withanolides.
Caption: NF-κB Signaling Pathway Inhibition by Withanolides.
Experimental Protocols
To facilitate the replication and extension of the findings presented, detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assessment using MTT Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, Neuro2a)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well culture plates
-
Withanolide stock solutions (in DMSO)
-
Neurotoxic agent (e.g., Aβ oligomers, 6-OHDA)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: Treat the cells with various concentrations of the withanolide of interest for a specified pre-incubation period (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
Induction of Neurotoxicity: Following pre-treatment, add the neurotoxic agent to the wells (except for the control group) and incubate for the desired duration (e.g., 24-48 hours).
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: This assay utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Neuronal cell line
-
Complete culture medium
-
Black 96-well culture plates
-
Withanolide stock solutions
-
ROS-inducing agent (e.g., H₂O₂, rotenone)
-
DCFH-DA solution (10 µM in serum-free medium)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed neuronal cells in a black 96-well plate and incubate for 24 hours.
-
Pre-treatment: Treat the cells with different concentrations of the withanolide for 2-24 hours.
-
Loading with DCFH-DA: Wash the cells with PBS and incubate with DCFH-DA solution for 30 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Wash the cells again with PBS and add the ROS-inducing agent.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Quantify the change in fluorescence intensity relative to the control to determine the effect of the withanolide on ROS production.
Quantification of Pro-inflammatory Cytokines by ELISA
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Materials:
-
Microglial cell line (e.g., BV-2) or primary microglia
-
Complete culture medium
-
24-well culture plates
-
Withanolide stock solutions
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed microglial cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the withanolide for a specified duration (e.g., 1-2 hours).
-
Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells and incubate for a suitable time period (e.g., 24 hours) to induce cytokine production.
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Protocol: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves adding the supernatant to antibody-coated wells, followed by the addition of a detection antibody and a substrate for color development.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of the cytokine in each sample by comparing the absorbance values to a standard curve generated with known concentrations of the cytokine.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the comparative in vitro analysis of the neuroprotective effects of different withanolides.
Caption: General Experimental Workflow for Comparative Analysis.
Conclusion
The available experimental data suggests that Withaferin A, Withanone, and Withanolide A all possess significant neuroprotective properties, albeit through potentially varying potencies and predominant mechanisms of action. Withaferin A appears to be a particularly potent anti-inflammatory and antioxidant agent. Withanone and Withanolide A have also demonstrated robust protective effects against various neurotoxic insults. The neuroprotective profile of Withanolide D is less characterized in the literature compared to the others.
The multifaceted nature of withanolides, targeting key pathways like Nrf2 and NF-κB, underscores their therapeutic potential for complex neurodegenerative diseases. Further head-to-head comparative studies under standardized conditions are warranted to definitively delineate the relative potencies and specific neuroprotective profiles of these promising natural compounds. This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge and accelerate the translation of withanolides from promising phytochemicals to clinically effective neuroprotective agents.
References
- 1. Withania somnifera Extract Protects Model Neurons from In Vitro Traumatic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Neuritic regeneration and synaptic reconstruction induced by withanolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Withania somnifera and Its Withanolides Attenuate Oxidative and Inflammatory Responses and Up-Regulate Antioxidant Responses in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Withanolide A Prevents Neurodegeneration by Modulating Hippocampal Glutathione Biosynthesis during Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aqueous extract from the Withania somnifera leaves as a potential anti-neuroinflammatory agent: a mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Cellular Response: A Comparative Guide to Differential Gene Expression Induced by Withanoside IV
For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms of a therapeutic compound is paramount. This guide provides a comparative analysis of the differential gene expression in cells treated with withanoside IV, a key bioactive constituent of Withania somnifera (Ashwagandha). Due to the limited availability of public datasets on isolated this compound, this guide leverages data from studies on a standardized Withania somnifera root extract, of which this compound is a principal component, and contrasts its effects with those of other well-studied withanolides, such as withaferin A. This approach offers valuable insights into the potential gene regulatory networks influenced by this compound.
Executive Summary
This compound, a prominent glycoside in Withania somnifera, is recognized for its neuroprotective and mitochondrial-enhancing properties. While comprehensive transcriptome-wide data for isolated this compound is emerging, current research points towards its significant role in modulating genes associated with neurogenesis, cellular stress response, and mitochondrial function. This guide synthesizes findings from RNA sequencing (RNA-seq) analysis of Withania somnifera root extract treatment in human neuroblastoma (SK-N-SH) cells and targeted gene expression studies. We compare these findings with the known effects of withaferin A, another major withanolide, to highlight the distinct and overlapping cellular responses to these related compounds.
Data Presentation: Differential Gene Expression Analysis
The following tables summarize the differential gene expression observed in human neuroblastoma SK-N-SH cells following treatment with a standardized Withania somnifera root extract. It is important to note that this extract contains a complex mixture of withanolides, including this compound, and other phytochemicals. The data presented here is indicative of the broader effects of the extract, with specific contributions from its major components.
Table 1: Key Upregulated Genes in SK-N-SH Cells Treated with Withania somnifera Extract [1][2]
| Gene Symbol | Gene Name | Putative Function |
| BDNF | Brain-Derived Neurotrophic Factor | Neurogenesis, synaptic plasticity, neuronal survival |
| SIRT1 | Sirtuin 1 | Cellular stress response, metabolism, mitochondrial biogenesis |
| HMOX1 | Heme Oxygenase 1 | Antioxidant, cellular defense |
| CHGB | Chromogranin B | Neuroendocrine secretion |
| SLC7A11 | Solute Carrier Family 7 Member 11 | Amino acid transport, antioxidant defense |
| NOS1 | Nitric Oxide Synthase 1 | Neuronal signaling |
| KCNJ | Potassium Inwardly Rectifying Channel Subfamily J | Neuronal excitability |
| NPY2R | Neuropeptide Y Receptor Y2 | Neurotransmission, appetite regulation |
Table 2: Key Downregulated Genes in SK-N-SH Cells Treated with Withania somnifera Extract [1][2]
| Gene Symbol | Gene Name | Putative Function |
| BACE1-AS | BACE1 Antisense RNA | Regulation of beta-secretase 1, implicated in Alzheimer's disease |
| MALAT1 | Metastasis Associated Lung Adenocarcinoma Transcript 1 | lncRNA involved in various cellular processes, including cancer progression |
| SNHG1 | Small Nucleolar RNA Host Gene 1 | lncRNA with roles in cell proliferation and apoptosis |
| HOTAIR | HOX Transcript Antisense RNA | lncRNA involved in epigenetic regulation and cancer |
| MEG3 | Maternally Expressed Gene 3 | lncRNA with tumor suppressor functions |
Comparative Analysis: this compound vs. Withaferin A
While this compound and withaferin A are both major withanolides derived from Withania somnifera, their effects on gene expression and cellular pathways can differ significantly.
| Feature | This compound (Inferred from Extract and Targeted Studies) | Withaferin A (from published RNA-seq data) |
| Primary Cellular Effect | Neuroprotection, enhancement of mitochondrial biogenesis[3][4] | Anticancer, pro-apoptotic, anti-inflammatory[5][6][7] |
| Key Upregulated Genes | BDNF, SIRT1, genes related to antioxidant response[3][4][8] | Genes associated with cellular stress, apoptosis (e.g., p21), and heat shock proteins[6] |
| Key Downregulated Genes | Genes associated with neuroinflammation and Alzheimer's disease pathology (e.g., BACE1-AS)[9][10] | Genes involved in cell cycle progression and fatty acid synthesis[5][7] |
| Primary Signaling Pathways | BDNF/SIRT1 signaling pathway[3][4] | Pathways related to apoptosis, cell cycle arrest, and inhibition of NF-κB signaling |
Experimental Protocols
Cell Culture and Treatment for RNA-seq Analysis of Withania somnifera Extract[2][11]
-
Cell Line: Human neuroblastoma SK-N-SH cells were obtained from the American Type Culture Collection (ATCC).
-
Culture Conditions: Cells were cultured in a suitable medium (e.g., MEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: A standardized root extract of Withania somnifera was dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells were treated with the extract at different concentrations (e.g., 50 and 100 µg/mL) for various time points (e.g., 3 and 9 hours). Control cells were treated with the vehicle (DMSO) at the same final concentration.
-
RNA Extraction and Sequencing: Total RNA was extracted from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen). The quality and quantity of RNA were assessed using a spectrophotometer and a bioanalyzer. RNA sequencing libraries were prepared and sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads were processed to remove adapters and low-quality reads. The cleaned reads were then aligned to the human reference genome. Differential gene expression analysis was performed to identify genes that were significantly up- or downregulated between the treated and control groups.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway modulated by this compound and the general experimental workflow for analyzing differential gene expression.
References
- 1. Whole-genome sequencing shows modulation of neurodegenerative genes by Withania somnifera in human SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Whole-genome sequencing shows modulation of neurodegenerative genes by Withania somnifera in human SK-N-SH cells [frontiersin.org]
- 3. Withania somnifera Regulates Mitochondrial Biogenesis and Energetics in Rat Cortical Neurons: Role of BDNF and SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Withania somnifera Regulates Mitochondrial Biogenesis and Energetics in Rat Cortical Neurons: Role of BDNF and SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA-seq reveals novel mechanistic targets of withaferin A in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA-seq reveals novel cancer-selective and disease subtype-independent mechanistic targets of withaferin A in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA-seq reveals novel mechanistic targets of withaferin A in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Withanolide A Prevents Neurodegeneration by Modulating Hippocampal Glutathione Biosynthesis during Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA sequencing of the lncRNA regulome modulated by Withania somnifera in human neuroblastoma SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RNA sequencing of the lncRNA regulome modulated by Withania somnifera in human neuroblastoma SK-N-SH cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Withanoside IV: A Procedural Guide for Laboratory Professionals
The proper disposal of withanoside IV, a bioactive compound utilized in research and drug development, is crucial for maintaining laboratory safety and environmental protection. This guide provides detailed procedures for its disposal, drawing upon established best practices for chemical and pharmaceutical waste management.
Disclaimer: This document provides general guidance. Researchers, scientists, and drug development professionals must consult the official Safety Data Sheet (SDS) for this compound and adhere to all applicable federal, state, and local regulations governing chemical waste disposal.
I. Hazard Assessment and Classification
Before disposal, it is essential to classify this compound waste. According to available information, this compound is a combustible solid.[1] As a pharmacologically active substance, it should be treated as potentially hazardous pharmaceutical waste.
| Property | Value | Source |
| CAS Number | 362472-81-9 | [1] |
| Molecular Formula | C40H62O15 | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
| WGK (Water Hazard Class) | 3 (highly hazardous to water) | [1] |
Quantitative disposal limits (e.g., for sewer systems) are not publicly available and must be obtained from the specific Safety Data Sheet (SDS) and local regulatory authorities.
II. Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment should be worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If creating dust or aerosols, a NIOSH-approved respirator is recommended.
III. Step-by-Step Disposal Procedures
The recommended disposal method for this compound is through a licensed hazardous waste disposal company.[2][3] Incineration at a permitted facility is the preferred method for destroying pharmaceutical waste.[4][5]
Step 1: Segregation
-
Use a dedicated, clearly labeled hazardous waste container.[2][8] The container should be compatible with the chemical and in good condition, with a secure lid.[8]
Step 2: Labeling
Step 3: Storage
-
Store the sealed hazardous waste container in a designated satellite accumulation area near the point of generation.[9]
-
Ensure the storage area is secure and away from incompatible materials.[8]
-
Do not accumulate more than 55 gallons of hazardous waste at any one time.[10]
Step 4: Disposal of Empty Containers
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[8][9]
-
The rinsate must be collected and disposed of as hazardous waste.[8][10]
-
After triple-rinsing and air-drying, deface the original label and the container may then be disposed of as regular trash, in accordance with institutional policies.[9][10]
Step 5: Arranging for Pickup
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[2]
-
Provide them with a completed hazardous waste information form.[2]
Prohibited Disposal Methods:
-
Do not dispose of this compound in the regular trash.[2][11]
-
Do not pour this compound down the sink or into any sewer system.[2][3]
-
Do not mix this compound with other incompatible chemical wastes.[8]
IV. Experimental Protocols: Neuroprotective Effects of this compound
This compound has been studied for its neuroprotective properties, particularly in the context of Alzheimer's disease.[12][13][14] Research indicates that it and its metabolite, sominone, can attenuate neurodegeneration induced by amyloid-beta (Aβ) peptides.[12][13]
Experimental Workflow for Assessing Neuroprotection:
Caption: Experimental workflow for evaluating the neuroprotective effects of this compound.
Logical Relationship of this compound's Neuroprotective Action:
Oral administration of this compound leads to its metabolism into the active compound sominone.[12][13] Both compounds have been shown to promote the regeneration of axons and dendrites and the reconstruction of synapses in neurons damaged by Aβ peptides, suggesting a mechanism for improving neuronal function.[12][13][14]
Caption: Logical pathway of this compound's neuroprotective action against Aβ-induced neurodegeneration.
References
- 1. This compound USP Reference Standard CAS 362472-81-9 Sigma-Aldrich [sigmaaldrich.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 4. securewaste.net [securewaste.net]
- 5. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 6. usbioclean.com [usbioclean.com]
- 7. anentawaste.com [anentawaste.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. vumc.org [vumc.org]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 12. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 13. This compound and its active metabolite, sominone, attenuate Abeta(25-35)-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Personal protective equipment for handling withanoside IV
This guide provides crucial safety and logistical information for the handling and disposal of withanoside IV, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling potent crystalline solids and should be supplemented by a substance-specific Safety Data Sheet (SDS) when available.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
A risk assessment should always be conducted to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound in different scenarios.
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Handling Powder (e.g., weighing, aliquoting) | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of splashing. | Double-gloving with nitrile gloves compliant with ASTM D6978 standard is strongly recommended. | A NIOSH-certified N95 or N100 respirator should be used when handling powders outside of a containment system. | A fully buttoned lab coat is required. A disposable gown made of a low-permeability fabric should be worn over the lab coat. |
| Preparing Solutions | Chemical splash goggles. | Nitrile gloves (single pair is acceptable if no significant splashing risk). | Not generally required if performed within a certified chemical fume hood. | A fully buttoned lab coat. |
| Administering Solutions (in vitro/in vivo) | Safety glasses with side shields. | Nitrile gloves. | Not generally required. | A fully buttoned lab coat. |
Safe Handling Procedures
Adherence to proper handling protocols is critical to minimize exposure risk.
Engineering Controls:
-
Ventilation: All manipulations of powdered this compound, such as weighing and reconstitution, should be performed in a certified chemical fume hood, a biological safety cabinet (BSC), or a similar ventilated enclosure to prevent the generation of airborne dust.
-
Containment: Use of a containment ventilated enclosure (CVE) or a glove box is recommended for handling larger quantities of powder.
Work Practices:
-
Weighing: If a balance cannot be located inside a fume hood, a safe weighing procedure should be followed: tare an empty container with a lid, add the approximate amount of powder to the container inside the fume hood, close the lid, and then move the container to the balance for weighing.
-
Solution Preparation: When preparing solutions, add the solvent to the powdered compound slowly to avoid aerosolization.
-
General Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound, even if gloves were worn.
Spill and Disposal Procedures
Spill Cleanup:
-
In case of a spill, the area should be secured and personnel should don appropriate PPE.
-
For small powder spills, gently cover the spill with absorbent paper towels and then wet them with a suitable solvent (e.g., 70% ethanol) to prevent dust from becoming airborne.
-
All cleanup materials should be collected in a sealed container and disposed of as hazardous waste.
Disposal Plan:
-
Chemical Waste: All waste containing this compound, including unused compound and contaminated solutions, must be disposed of as hazardous chemical waste in accordance with federal, state, and local regulations.
-
Contaminated Materials: Disposable items such as gloves, gowns, and absorbent pads that have come into contact with this compound should be placed in a sealed, labeled hazardous waste container.
-
General Guidance: Do not dispose of this compound down the drain or in the regular trash. If in doubt, consult your institution's Environmental Health and Safety (EHS) department for specific disposal instructions.
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
